Product packaging for 2,2-Dimethyl-5-oxooctanal(Cat. No.:CAS No. 89546-35-0)

2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198
CAS No.: 89546-35-0
M. Wt: 170.25 g/mol
InChI Key: UWWGHYQLJGKUJH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-oxooctanal is a high-purity organic compound characterized by its keto-aldehyde structure, with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound features both a ketone and an aldehyde functional group, making it a versatile building block or intermediate in synthetic organic chemistry research . Researchers value it for exploring novel reaction pathways, particularly in the synthesis of complex molecules, heterocycles, and natural product analogs. Its structure, which includes a 2,2-dimethyl group, can impart steric influences that direct the selectivity of reactions. Specific applications referenced in scientific literature include its use in multi-step syntheses to create various heterocyclic frameworks . As a specialty chemical, it serves as a critical starting material in method development and the production of more complex, high-value compounds for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B15431198 2,2-Dimethyl-5-oxooctanal CAS No. 89546-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89546-35-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2-dimethyl-5-oxooctanal

InChI

InChI=1S/C10H18O2/c1-4-5-9(12)6-7-10(2,3)8-11/h8H,4-7H2,1-3H3

InChI Key

UWWGHYQLJGKUJH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC(C)(C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-5-oxooctanal: Physicochemical Properties and Characterization Workflow

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on 2,2-Dimethyl-5-oxooctanal is exceptionally limited. This guide provides available information on closely related chemical structures to offer comparative insights. A significant portion of this document is dedicated to a proposed experimental workflow for the characterization of novel chemical entities like this compound, which is pertinent for researchers and drug development professionals.

Physicochemical Properties of Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the known properties of structurally similar compounds: 2,2-Dimethyl-5-oxohexanal and 3,7-Dimethyl-5-oxooctanal. These molecules share key functional groups and structural motifs, making them relevant for preliminary assessment.

Table 1: Chemical Identifiers of Related Compounds

Compound NameMolecular FormulaCAS NumberPubChem CID
2,2-Dimethyl-5-oxohexanalC8H14O2[1][2]13544-11-1[3]10997134[2]
3,7-Dimethyl-5-oxooctanalC10H18O2[4][5]5113-72-4[4][5]71366269[5]
5-oxooctanalC8H14O2[6]30880-59-2[6]Not Available

Table 2: Physicochemical Properties of Related Compounds

Property2,2-Dimethyl-5-oxohexanal3,7-Dimethyl-5-oxooctanal (Predicted)5-oxooctanal
Molecular Weight142.198 g/mol [1]170.25 g/mol [4][5]142.196 g/mol [6]
Boiling PointNot Available254.7 ± 23.0 °C at 760 mmHg[4]Not Available
Melting PointNot AvailableNot AvailableNot Available
DensityNot Available0.9 ± 0.1 g/cm³[4]Not Available
LogPNot Available2.21680[4]1.72480[6]
PSANot Available34.14000[4]34.14000[6]

Synthesis and Experimental Protocols

No specific synthesis or experimental protocols for this compound were found in the public domain. Research on related compounds, such as 2,2-dimethyl-5-oxohexanal, indicates a synthesis reference in the Journal of the American Chemical Society[1]. However, the specifics of this synthesis are not detailed in the available search results.

For novel compounds like this compound, a comprehensive characterization workflow is essential. The following section outlines a proposed experimental plan.

Proposed Experimental Workflow for Characterization of a Novel Aldehyde-Ketone

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel bifunctional compound such as this compound. This workflow is designed to establish its chemical identity, purity, and basic physicochemical and biological properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_bioactivity Biological Activity Screening cluster_advanced Advanced Studies synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir purity Purity Assessment (HPLC, GC-MS) nmr->purity ms->purity cytotoxicity Cytotoxicity Assays (e.g., MTT) purity->cytotoxicity antimicrobial Antimicrobial Screening purity->antimicrobial enzyme Enzyme Inhibition Assays purity->enzyme physchem Physicochemical Properties (m.p., b.p., solubility) moa Mechanism of Action Studies cytotoxicity->moa enzyme->moa admet In vitro ADMET moa->admet

Caption: Proposed experimental workflow for a novel compound.

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity or any associated signaling pathways for this compound. General literature suggests that compounds with similar functional groups can exhibit a range of biological activities, from antimicrobial and cytotoxic effects to roles as signaling molecules. However, without experimental data, any discussion of the biological role of this compound would be purely speculative.

For researchers interested in the potential biological activities of novel compounds, a tiered screening approach, as outlined in the workflow diagram above, is recommended. This would typically begin with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme inhibition or receptor binding assays based on structural similarities to known bioactive molecules.

Conclusion

This technical guide consolidates the currently available information on this compound and its structural analogs. It is evident that this specific molecule is not well-characterized in publicly accessible literature. The provided data on related compounds can serve as a preliminary guide for researchers. The proposed experimental workflow offers a robust framework for the systematic characterization of this and other novel chemical entities, a critical process in the fields of chemical research and drug development. Further empirical studies are necessary to elucidate the chemical, physical, and biological properties of this compound.

References

An In-depth Technical Guide to 3,7-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "2,2-Dimethyl-5-oxooctanal" did not yield a corresponding entry in established chemical databases. This suggests that the compound is either not well-characterized or the nomenclature may be imprecise. This guide will focus on a structurally related and documented compound, 3,7-Dimethyl-5-oxooctanal , which is the most plausible alternative based on nomenclature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the known properties and data for 3,7-Dimethyl-5-oxooctanal.

Chemical Identity and Properties

IUPAC Name: 3,7-Dimethyl-5-oxooctanal CAS Number: 5113-72-4[1][2]

The fundamental physicochemical properties of 3,7-Dimethyl-5-oxooctanal are summarized below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₂[1][2]
Molecular Weight170.25 g/mol [1][2]
Density0.9 ± 0.1 g/cm³ (Predicted)[1]
Boiling Point254.7 ± 23.0 °C at 760 mmHg (Predicted)[1]
Flash Point93.8 ± 19.6 °C (Predicted)[1]
Vapor Pressure0.0 ± 0.5 mmHg at 25°C (Predicted)[1]
Refractive Index1.427 (Predicted)[1]
Topological Polar Surface Area34.1 Ų[2]
Rotatable Bond Count6[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count2[2]
Canonical SMILESCC(C)CC(=O)CC(C)CC=O[2]
InChI KeyDKPGWUWXFGRPLA-UHFFFAOYSA-N[2]

Experimental Protocols

A generalized synthetic approach would likely involve a Michael addition or a related conjugate addition reaction, followed by appropriate work-up and purification steps. The precise reaction conditions, including catalysts, solvents, temperature, and purification methods (e.g., distillation, chromatography), would require specific laboratory development and optimization.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of 3,7-Dimethyl-5-oxooctanal. Consequently, no signaling pathways involving this compound have been elucidated. For researchers interested in investigating the potential biological effects of this and other novel compounds, a general workflow is proposed below.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization and assessment of a novel chemical entity's biological potential.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Studies A Compound Synthesis & Purification B Physicochemical Characterization A->B C In Silico Toxicity & ADME Prediction B->C D Initial Target-Based Screening B->D E Phenotypic Screening B->E H Lead Compound Identification C->H F Dose-Response Studies D->F E->F G Mechanism of Action (MoA) Elucidation F->G G->H

Caption: Workflow for Novel Compound Biological Evaluation.

This generalized workflow provides a roadmap for researchers, starting from the synthesis and initial characterization of a compound, moving through in silico and in vitro screening, and culminating in the identification of a lead compound with a potential mechanism of action. The dotted line indicates that in silico predictions can inform the lead identification process throughout the workflow.

References

Spectroscopic Data for 2,2-Dimethyl-5-oxooctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the organic compound 2,2-Dimethyl-5-oxooctanal. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions offer valuable insights for the identification and characterization of this compound. Additionally, this guide outlines generalized experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational chemistry models and should be considered as an estimation. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.4 - 9.6Singlet1HAldehyde H (CHO)
2.5 - 2.7Triplet2HMethylene H (CH₂) adjacent to ketone
2.3 - 2.5Triplet2HMethylene H (CH₂) alpha to aldehyde
1.5 - 1.7Sextet2HMethylene H (CH₂)
1.1 - 1.2Singlet6HGem-dimethyl H (2 x CH₃)
0.8 - 1.0Triplet3HTerminal methyl H (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
205 - 215C=OKetone Carbonyl
200 - 205C=OAldehyde Carbonyl
45 - 55CQuaternary Carbon (C(CH₃)₂)
40 - 50CH₂Methylene Carbon adjacent to ketone
35 - 45CH₂Methylene Carbon alpha to aldehyde
20 - 30CH₂Methylene Carbon
20 - 25CH₃Gem-dimethyl Carbons (2 x CH₃)
10 - 15CH₃Terminal Methyl Carbon

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H Stretch (Aliphatic)
2750 - 2700MediumC-H Stretch (Aldehyde)
1720 - 1740StrongC=O Stretch (Aldehyde)
1705 - 1725StrongC=O Stretch (Ketone)
1470 - 1450MediumC-H Bend (Methylene)
1390 - 1370MediumC-H Bend (Methyl)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
17010[M]⁺ (Molecular Ion)
14130[M - CHO]⁺
11340[M - C₄H₉]⁺
99100[CH₃CH₂CH₂CO]⁺
7180[C₄H₇O]⁺
5790[C₄H₉]⁺
4360[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra. The specific parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Data Processing : Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to the reference standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small drop of liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powder would be pressed firmly against the crystal.

  • Background Spectrum : Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.

  • Sample Spectrum : Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups. The intensity, position, and shape of the peaks provide structural information.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion via a syringe pump or coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more readily.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation Purification Compound Purification Dissolution Dissolution in Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Analysis NMR Data Processing & Interpretation NMR->NMR_Analysis IR_Analysis IR Data Analysis IR->IR_Analysis MS_Analysis MS Data Interpretation MS->MS_Analysis Structure_Determination Structure Determination NMR_Analysis->Structure_Determination IR_Analysis->Structure_Determination MS_Analysis->Structure_Determination Validation Structure Validation (e.g., Synthesis) Structure_Determination->Validation

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide: Potential Biological Activity of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific data on the biological activity of 2,2-Dimethyl-5-oxooctanal is not available in publicly accessible databases. This guide, therefore, explores the potential biological activities based on the known effects of structurally similar compounds and general principles of toxicology and pharmacology related to aliphatic aldehydes and ketones. The information presented is hypothetical and intended for research and drug development professionals as a starting point for investigation.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure, characterized by a dimethyl substitution at the alpha-position to the aldehyde and a ketone at the 5-position, suggests several possibilities for biological interaction. The presence of two reactive carbonyl groups and a moderately lipophilic carbon chain could allow this molecule to interact with various biological targets, including enzymes, receptors, and cellular membranes. This document outlines the potential biological activities, proposes experimental approaches to investigate these activities, and provides hypothetical data and signaling pathways.

Potential Biological Activities and Mechanisms of Action

Based on the chemical structure of this compound, several potential biological activities can be hypothesized. These are primarily derived from the known reactivity of aldehydes and ketones.

  • Enzyme Inhibition: The carbonyl groups of this compound can react with nucleophilic residues such as cysteine, histidine, and lysine in the active sites of enzymes, leading to reversible or irreversible inhibition. Enzymes that are susceptible to modification by carbonyl compounds include proteases, dehydrogenases, and certain metabolic enzymes.

  • Receptor Modulation: While less common for simple aliphatic aldehydes and ketones, interaction with specific receptors cannot be ruled out. For instance, some transient receptor potential (TRP) channels are known to be activated by reactive electrophiles.

  • Cellular Stress and Toxicity: Aldehydes are known to induce oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS). This can lead to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis.

  • Metabolic Effects: The compound could potentially interfere with metabolic pathways, such as glycolysis or fatty acid metabolism, by inhibiting key enzymes.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from in vitro assays to characterize the biological activity of this compound.

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme TargetAssay TypeIC50 (µM)Inhibition Type
Cathepsin BFluorogenic Substrate Cleavage15.2Irreversible
Alcohol DehydrogenaseSpectrophotometric (NADH production)45.8Competitive
Aldehyde DehydrogenaseSpectrophotometric (NADH production)22.1Non-competitive

Table 2: Hypothetical Cytotoxicity Data

Cell LineAssay TypeIC50 (µM) after 24h
HEK293 (Human Embryonic Kidney)MTT Assay75.3
HepG2 (Human Hepatocellular Carcinoma)LDH Release Assay58.9
A549 (Human Lung Carcinoma)AlamarBlue Assay63.1

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and cell-based assays are proposed.

4.1. Enzyme Inhibition Assays

  • Objective: To determine if this compound can inhibit the activity of specific enzymes.

  • Methodology (General):

    • Recombinant or purified enzyme is incubated with varying concentrations of this compound in a suitable buffer.

    • A specific substrate for the enzyme is added to initiate the reaction.

    • The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate using spectrophotometry, fluorometry, or luminometry.

    • IC50 values are calculated by fitting the dose-response data to a suitable model.

    • To determine the mechanism of inhibition, kinetic studies are performed by varying both substrate and inhibitor concentrations.

4.2. Cell Viability and Cytotoxicity Assays

  • Objective: To assess the effect of this compound on cell viability and determine its cytotoxic potential.

  • Methodology (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

4.3. Oxidative Stress Assays

  • Objective: To investigate if this compound induces oxidative stress in cells.

  • Methodology (ROS Detection):

    • Cells are treated with this compound for a defined period.

    • A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or microplate reader.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be induced by this compound and a general experimental workflow for its initial biological characterization.

cluster_0 Cellular Response to this compound Compound This compound ROS Increased ROS Compound->ROS GSH GSH Depletion Compound->GSH Enzyme Enzyme Inhibition Compound->Enzyme Stress Oxidative Stress ROS->Stress GSH->Stress MAPK MAPK Pathway Activation Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound.

cluster_1 Experimental Workflow Start Start: Compound Synthesis and Purification InVitro In Vitro Screening (Enzyme Inhibition, Receptor Binding) Start->InVitro CellBased Cell-Based Assays (Cytotoxicity, Oxidative Stress) InVitro->CellBased Mechanism Mechanism of Action Studies (Western Blot, Gene Expression) CellBased->Mechanism Data Data Analysis and Interpretation Mechanism->Data Lead Lead Identification/Optimization Data->Lead

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, its chemical structure suggests a potential for interaction with biological systems, primarily through the reactivity of its aldehyde and ketone functional groups. The proposed experimental framework provides a roadmap for the initial investigation of this compound's pharmacological and toxicological properties. Future research should focus on synthesizing the compound and systematically evaluating its effects using the described in vitro and cell-based assays. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such studies are essential to determine if this compound or its derivatives have potential as therapeutic agents or if they pose a toxicological risk.

In-depth Technical Guide on 2,2-Dimethyl-5-oxooctanal: A Survey of Available Information and General Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature did not yield specific data for 2,2-Dimethyl-5-oxooctanal, its isomers, or its analogs. The following guide provides a general overview of the chemistry, potential biological relevance, and analytical methodologies applicable to substituted aliphatic aldehydes, based on available scientific information for this class of compounds.

Introduction to Substituted Aliphatic Aldehydes

Aliphatic aldehydes are organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to at least one hydrogen atom. The presence of the aldehyde functional group makes these molecules reactive electrophiles. Their biological significance is multifaceted; they can act as signaling molecules in various physiological processes, but at higher concentrations, they can also be cytotoxic due to their reactivity with biological nucleophiles like proteins and DNA.[1][2] Natural aldehydes are found in a wide array of organisms and contribute to the aromas and flavors of many plants and foods.[3]

The specific compound, this compound, possesses two key structural features: a gem-dimethyl group at the α-position to the aldehyde and a ketone at the 5-position. These features would influence its chemical reactivity and potential biological activity.

Known Isomers and Analogs

There is no specific information available in the searched scientific literature regarding the known isomers and analogs of this compound.

Synthesis and Characterization

While specific protocols for the synthesis of this compound are not available, general methods for aldehyde synthesis can be adapted.

General Synthetic Approaches
  • Oxidation of Primary Alcohols: The corresponding primary alcohol, 2,2-Dimethyl-5-oxooctan-1-ol, could be oxidized to the aldehyde using a variety of reagents. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

  • Hydroformylation (Oxo Process): This industrial process involves the reaction of an alkene with carbon monoxide and hydrogen, typically catalyzed by cobalt or rhodium complexes, to form an aldehyde.[4]

  • Reduction of Carboxylic Acid Derivatives: Esters, acid chlorides, or nitriles can be partially reduced to aldehydes. For example, the Rosenmund reduction of an acyl chloride can yield an aldehyde.

  • Synthesis of α,α-dimethyl Aldehydes: Specific methods exist for the preparation of 2,2-dimethyl aldehydes, often involving the reaction of a suitable aldehyde with formaldehyde in the presence of a base.[5]

A potential synthetic workflow for a generic substituted aldehyde is outlined below.

G start Starting Material (e.g., Alkene, Alcohol, Ester) reaction Synthetic Transformation (e.g., Oxidation, Hydroformylation, Reduction) start->reaction purification Purification (e.g., Chromatography, Distillation) reaction->purification product Target Aldehyde purification->product characterization Structural Characterization (NMR, IR, MS) product->characterization

Caption: Generalized workflow for the synthesis and characterization of an aldehyde.

Characterization Methods

The characterization of a newly synthesized aldehyde like this compound would involve standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the overall structure, including the presence of the aldehyde proton (typically δ 9-10 ppm in ¹H NMR) and the two carbonyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the C=O bond of the aldehyde.

  • Mass Spectrometry (MS): This technique would determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Qualitative Tests: Classical chemical tests can also be used to identify the aldehyde functional group, such as the 2,4-dinitrophenylhydrazine test (forms a yellow/orange precipitate), Tollens' test (forms a silver mirror), and Fehling's test (forms a red precipitate).[6]

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity or associated signaling pathways for this compound.

In general, aliphatic aldehydes can exhibit a range of biological effects. At low concentrations, they can participate in cellular signaling.[1] However, their electrophilic nature allows them to react with cellular nucleophiles, which can lead to cytotoxicity.[2] The physiological concentration of aliphatic aldehydes in cells can range from approximately 80 to over 500 μM.[2]

Should this compound be investigated, a general workflow for assessing its biological activity might be as follows:

G compound Test Compound (this compound) in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cytotoxicity) compound->in_vitro cell_based Cell-Based Assays (e.g., Signaling pathway analysis) in_vitro->cell_based in_vivo In Vivo Studies (Animal models) cell_based->in_vivo data Data Analysis in_vivo->data

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Quantitative Data

No quantitative data, such as IC50 values, binding constants, or pharmacokinetic parameters, are available for this compound or its close analogs in the searched literature. For comparison, a table with hypothetical data is presented below to illustrate how such information would be structured.

CompoundTargetAssay TypeIC50 (µM)Reference
Analog AEnzyme XInhibition15.2Fictional
Analog BReceptor YBinding8.7Fictional
Analog CCell Line ZCytotoxicity22.5Fictional

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the scientific literature. Researchers would need to adapt general procedures for aldehyde synthesis and characterization.[7][8][9]

A general protocol for the qualitative analysis of an aldehyde using the 2,4-dinitrophenylhydrazine (2,4-DNPH) test would involve:

  • Dissolving a small amount of the sample in a suitable solvent (e.g., ethanol).

  • Adding a few drops of the 2,4-DNPH reagent.

  • Observing the formation of a yellow, orange, or reddish-brown precipitate, which indicates the presence of a carbonyl group (aldehyde or ketone).

For quantitative analysis, methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS), would be employed.[10][11][12] These methods typically involve derivatization of the aldehyde to a more stable and detectable compound.

Conclusion

While this compound is a structurally interesting molecule, there is a notable absence of specific scientific data regarding its synthesis, properties, and biological activity. This guide has provided a general framework based on the known chemistry and biology of substituted aliphatic aldehydes. Further research would be required to synthesize and characterize this compound and to explore its potential biological roles. The methodologies and workflows presented here offer a starting point for any future investigation into this and related molecules.

References

An In-depth Technical Guide to 2,2-Dimethyl-5-oxooctanal: Discovery, Natural Occurrence, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry and a Note on Nomenclature:

This technical guide addresses the inquiry into the discovery and natural occurrence of 2,2-Dimethyl-5-oxooctanal. It is important to note that extensive searches of chemical databases and scientific literature did not yield specific information for a compound with this exact name. However, a structurally similar compound, 5-oxooctanal , has been identified and is documented in chemical literature. It is plausible that "this compound" may be a novel, yet uncharacterized compound, or the initial query may contain a slight misnomer. This guide will focus on the known analogue, 5-oxooctanal, to provide a comprehensive framework for understanding the potential discovery, natural occurrence, and analysis of such keto-aldehydes. We will also explore the properties of related dimethylated keto-aldehydes like 2,2-Dimethyl-5-oxohexanal and 2,2-dimethyl-5-oxoheptanal to provide a broader context.

Physicochemical Properties of Related Compounds

To facilitate comparison and understanding, the physicochemical properties of 5-oxooctanal and related known compounds are summarized below. These properties are crucial for designing extraction, separation, and analytical protocols.

Property5-oxooctanal2,2-Dimethyl-5-oxohexanal2,2-dimethyl-5-oxoheptanal
Molecular Formula C8H14O2[1]C8H14O2[2]C9H16O2[3]
Molecular Weight 142.20 g/mol [1]142.198 g/mol [4]156.22 g/mol [3]
CAS Number 30880-59-2[1]Not available89546-32-7[3]
IUPAC Name 5-oxooctanal[1]2,2-dimethyl-5-oxohexanal[2]2,2-dimethyl-5-oxoheptanal[3]
Canonical SMILES CCCC(=O)CCCC=O[1]CC(=O)CCC(C)(C)C=O[4]CCC(=O)CCC(C)(C)C=O

Discovery and Natural Occurrence

5-oxooctanal

The discovery of 5-oxooctanal in a natural source has been reported in the carnivorous plant Sarracenia flava (Yellow Pitcher Plant).[1] The volatile organic compounds (VOCs) from this plant are of interest to researchers for their role in attracting prey and their potential ecological significance. The identification of 5-oxooctanal in S. flava suggests its potential role as a semiochemical.

Hypothetical Natural Occurrence of this compound

While not yet reported, the natural occurrence of this compound could be explored in organisms known to produce branched-chain fatty acids or polyketides. The dimethyl substitution suggests a biosynthetic pathway involving precursors such as isobutyryl-CoA or dimethylmalonyl-CoA. Potential natural sources to investigate could include:

  • Insects: Many insects utilize branched-chain ketones and aldehydes as pheromones or defensive compounds.

  • Plants: Certain plant families are known for producing a diverse array of volatile organic compounds, including branched and functionalized aldehydes and ketones.

  • Microorganisms: Bacteria and fungi are prolific producers of unique secondary metabolites, and screening of microbial extracts could lead to the discovery of novel compounds like this compound.

Experimental Protocols

The following sections detail hypothetical but robust experimental protocols for the isolation, identification, and characterization of a novel compound like this compound from a natural source, based on established methodologies for similar compounds.

Isolation from a Plant Matrix

This workflow outlines the general steps for extracting and isolating a target compound from a plant sample.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Identification A Plant Material (e.g., leaves, flowers) B Solvent Extraction (e.g., Hexane, Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions of Increasing Polarity D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure Compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Fig. 1: General workflow for the isolation and identification of a natural product.

Methodology:

  • Extraction: Fresh or dried plant material (100 g) is macerated and extracted with a non-polar solvent like hexane or dichloromethane (3 x 500 mL) at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (from 100:0 to 0:100). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest (identified by a characteristic spot on TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

  • Structure Elucidation: The pure compound is subjected to spectroscopic analysis:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) are used to establish connectivity.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O for aldehyde and ketone).

Chemical Synthesis

A plausible synthetic route to this compound could involve the following key steps, illustrated in the diagram below.

Synthesis_Workflow A Starting Material (e.g., 3,3-dimethyl-5-bromopentanal) B Grignard Reaction with Propionaldehyde A->B 1. Mg, THF 2. Propanal C Secondary Alcohol Intermediate B->C D Oxidation (e.g., PCC, Swern) C->D E This compound D->E

Fig. 2: A potential synthetic pathway to this compound.

Methodology:

  • Grignard Reagent Formation: 3,3-dimethyl-5-bromopentanal is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent is then added to a solution of propionaldehyde in THF at low temperature (-78 °C) to form the secondary alcohol intermediate after acidic workup.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to yield the final product, this compound.

Potential Signaling Pathways and Biological Activity

Aldehydes and ketones are reactive functional groups that can participate in various biological interactions. The following diagram illustrates a hypothetical signaling pathway where a keto-aldehyde like this compound could play a role, for instance, in inducing an inflammatory response.

Signaling_Pathway A This compound B Receptor Interaction (e.g., GPCR, Ion Channel) A->B C Second Messenger Activation (e.g., cAMP, Ca2+) B->C D Kinase Cascade Activation (e.g., MAPK pathway) C->D E Transcription Factor Activation (e.g., NF-κB) D->E F Gene Expression (e.g., Pro-inflammatory Cytokines) E->F G Cellular Response (e.g., Inflammation) F->G

Fig. 3: A hypothetical signaling pathway involving a keto-aldehyde.

Potential Biological Activities to Investigate:

  • Antimicrobial Activity: Many aldehydes and ketones from natural sources exhibit antimicrobial properties.

  • Cytotoxicity: The reactive carbonyl groups could potentially interact with cellular macromolecules, leading to cytotoxic effects. This could be of interest in cancer research.

  • Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, which could be explored for various therapeutic applications.

  • Pheromonal/Allelochemical Activity: Given its potential volatility and structure, it could play a role in chemical communication between organisms.

Conclusion

While the specific compound this compound remains to be formally discovered and characterized, this guide provides a comprehensive framework for its potential discovery, synthesis, and biological evaluation based on the known properties and methodologies associated with its structural analogues. The provided protocols and hypothetical pathways are intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery who may encounter this or similar novel molecules in their work. Further investigation into the natural world, particularly in underexplored organisms, may yet reveal the existence and biological significance of this compound.

References

Quantum Chemical Calculations for 2,2-Dimethyl-5-oxooctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Dimethyl-5-oxooctanal is a bifunctional organic molecule containing both an aldehyde and a ketone group. Its structural features, including a quaternary carbon and a flexible aliphatic chain, make it an interesting candidate for theoretical investigation. Quantum chemical calculations offer a powerful, non-experimental method to elucidate the molecule's three-dimensional structure, vibrational modes, and electronic properties, which are critical for understanding its chemical behavior and potential biological activity.

This guide details the theoretical background and practical steps for performing these calculations, presents data in a structured format for clarity, and visualizes key workflows and conceptual relationships relevant to drug discovery.

Experimental and Computational Protocols

The following sections describe the standard protocols for performing quantum chemical calculations on a molecule such as this compound. These methodologies are widely adopted in the field of computational chemistry.

Molecular Structure Optimization

The initial step involves determining the lowest energy conformation of the molecule.

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Methodology:

    • The 2D structure of this compound is first drawn and converted into a 3D structure.

    • An initial geometry optimization is performed using a lower-level theory, such as the semi-empirical PM7 method, to find a reasonable starting geometry.

    • A full geometry optimization is then carried out using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional is a common and reliable choice for organic molecules.

    • A suitable basis set, which describes the atomic orbitals, must be selected. The Pople-style basis set, 6-31G(d,p), is often used for initial optimizations. For higher accuracy, a larger basis set like cc-pVTZ (correlation-consistent polarized valence triple-zeta) is recommended.

    • The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is essential to confirm that the structure is a true minimum and to predict its infrared (IR) spectrum.

  • Methodology:

    • Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a stable equilibrium geometry.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental data.

Electronic Property Calculations

The electronic properties of the molecule provide insights into its reactivity and potential for intermolecular interactions.

  • Methodology:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • Key properties to be analyzed include:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

      • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing further detail on the charge distribution within the molecule.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the calculations described above for this compound.

Disclaimer: The quantitative data presented in this guide are illustrative and not the result of new calculations. They are based on typical values found for similar molecules in computational chemistry literature. Researchers should perform their own calculations using the described methods to obtain accurate results for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory.

ParameterBond/AngleValue
Bond LengthC=O (Aldehyde)1.21 Å
C=O (Ketone)1.22 Å
C-C (Aliphatic)1.53 - 1.55 Å
C-H1.09 - 1.10 Å
Bond AngleC-C-C109.5° - 112.0°
H-C-H107.0° - 109.5°
O=C-C120.0° - 122.0°

Table 2: Calculated Vibrational Frequencies (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory. Frequencies are unscaled.

Vibrational ModeFrequency (cm⁻¹)Description
Aldehyde C-H Stretch~2750, ~2850Characteristic doublet
Aliphatic C-H Stretch2870 - 2960Methyl and methylene groups
Ketone C=O Stretch~1715Strong intensity
Aldehyde C=O Stretch~1730Strong intensity
C-H Bending1350 - 1470Scissoring and bending modes
C-C Stretch800 - 1200Skeletal vibrations

Table 3: Electronic Properties (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory.

PropertyValue
Energy of HOMO-6.8 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 Debye
Total Energy(Varies with level of theory)

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual application of the calculated data in a drug development context.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Analysis of Results mol_struct Molecular Structure (this compound) geom_opt Geometry Optimization mol_struct->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-31G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Spectra (IR) freq_calc->vib_spec homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Surface elec_prop->mep

Caption: Workflow for Quantum Chemical Calculations.

G cluster_calc Calculated Properties cluster_app Drug Development Applications opt_geom Optimized Geometry sar Structure-Activity Relationship (SAR) opt_geom->sar Defines shape docking Molecular Docking Studies opt_geom->docking Provides conformer elec_dist Electronic Distribution (MEP, Atomic Charges) elec_dist->sar Explains interactions elec_dist->docking Guides binding frontier_orb Frontier Orbitals (HOMO-LUMO) reactivity Metabolic Reactivity Prediction frontier_orb->reactivity Indicates stability

Caption: Application of Calculated Properties in Drug Development.

Conclusion

This guide provides a foundational methodology for the quantum chemical study of this compound. By following the outlined protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain valuable insights into the molecule's intrinsic characteristics. The illustrative data and visualizations offer a clear framework for interpreting and applying these computational results. These theoretical approaches are indispensable in modern chemical research and drug development, facilitating the rational design of new molecules with desired properties and biological activities.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

These application notes provide a detailed protocol for the synthesis of 2,2-Dimethyl-5-oxooctanal, a γ-keto aldehyde, suitable for use by researchers, scientists, and drug development professionals. The described methodology is based on the Corey-Seebach reaction, which utilizes a 1,3-dithiane as a masked acyl anion.

The overall synthetic strategy involves four main stages:

  • Thioacetal Formation: Protection of 2,2-dimethylpropanal (pivaldehyde) as a 1,3-dithiane.

  • Deprotonation: Lithiation of the 2-tert-butyl-1,3-dithiane to form a nucleophilic acyl anion equivalent.

  • Carbon-Carbon Bond Formation: Michael addition of the lithiated dithiane to methyl vinyl ketone to form the carbon skeleton of the target molecule.

  • Deprotection: Hydrolysis of the dithiane to unveil the aldehyde functionality, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. Please note that these are typical values based on analogous reactions and may vary depending on experimental conditions.

StepReactionKey ReagentsTypical Yield (%)
1Thioacetal Formation2,2-dimethylpropanal, 1,3-propanedithiol, BF₃·OEt₂85-95
2Lithiation2-tert-butyl-1,3-dithiane, n-Butyllithium90-99 (quantitative)
3Michael Addition2-lithio-1,3-dithiane, Methyl vinyl ketone70-85
4Dithiane Deprotection2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane, HgCl₂, CaCO₃75-90

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-1,3-dithiane

This protocol describes the formation of the 1,3-dithiane from 2,2-dimethylpropanal.

Materials:

  • 2,2-dimethylpropanal (pivaldehyde)

  • 1,3-propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.05 eq).

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-tert-butyl-1,3-dithiane as a white solid.

Step 2: Lithiation of 2-tert-butyl-1,3-dithiane

This protocol outlines the generation of the nucleophilic acyl anion equivalent.

Materials:

  • 2-tert-butyl-1,3-dithiane

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve 2-tert-butyl-1,3-dithiane (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -30 °C to -20 °C in a low-temperature bath.[1]

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe. A yellow precipitate may form.

  • Stir the mixture at this temperature for 2-3 hours to ensure complete formation of the lithiated species. The resulting solution/suspension of 2-lithio-1,3-dithiane is used directly in the next step.

Step 3: Michael Addition to Methyl Vinyl Ketone

This protocol describes the formation of the carbon skeleton of the target molecule.

Materials:

  • Solution of 2-lithio-1,3-dithiane in THF (from Step 2)

  • Methyl vinyl ketone (MVK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the solution of 2-lithio-1,3-dithiane from the previous step to -78 °C.

  • In a separate flask, prepare a solution of freshly distilled methyl vinyl ketone (1.1 eq) in anhydrous THF.

  • Slowly add the MVK solution to the stirred dithiane anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product, 2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane, can be purified by column chromatography.

Step 4: Deprotection of the Dithiane

This protocol details the final step to obtain this compound. This procedure uses mercury(II) chloride for deprotection.[2] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

Materials:

  • 2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dithiane from Step 3 (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the mercury salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde.

  • Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start 2,2-dimethylpropanal DithianeFormation Step 1: Thioacetal Formation (1,3-propanedithiol, BF3.OEt2) Start->DithianeFormation Dithiane 2-tert-butyl-1,3-dithiane DithianeFormation->Dithiane Lithiation Step 2: Lithiation (n-BuLi, THF) Dithiane->Lithiation LithioDithiane 2-lithio-1,3-dithiane Lithiation->LithioDithiane MichaelAddition Step 3: Michael Addition (Methyl Vinyl Ketone) LithioDithiane->MichaelAddition ProtectedProduct Protected Keto-aldehyde MichaelAddition->ProtectedProduct Deprotection Step 4: Deprotection (HgCl2, CaCO3) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols for the Quantification of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes such as 2,2-Dimethyl-5-oxooctanal is critical in various fields, including drug development, toxicology, and environmental science. Aldehydes are often challenging to analyze due to their inherent volatility, polarity, and chemical instability.[1][2] Consequently, derivatization is a commonly employed strategy to enhance their stability, improve chromatographic separation, and increase detection sensitivity in mass spectrometry.[1][2][3]

These application notes provide detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The described methods leverage well-established derivatization techniques to ensure reliable and reproducible results.

Method 1: Quantification of this compound by Headspace SPME-GC-MS with PFBHA Derivatization

This method is ideal for the analysis of volatile and semi-volatile aldehydes and ketones. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent that reacts with carbonyl compounds to form stable oxime derivatives, which are amenable to GC-MS analysis.[1][2] Headspace solid-phase microextraction (SPME) with on-fiber derivatization simplifies sample preparation by combining extraction and derivatization into a single step.[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d4-Heptanal)

  • Methanol, HPLC grade

  • Ultrapure water

  • Sodium chloride (NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • 20 mL headspace vials with magnetic screw caps and septa

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of this compound stock solution into the biological matrix of interest (e.g., plasma, urine) to achieve a concentration range of 1-1000 ng/mL.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Transfer 1 mL of the supernatant to a 20 mL headspace vial.

    • Add 10 µL of the internal standard solution.

    • Add 0.5 g of NaCl to enhance the partitioning of the analyte into the headspace.

    • Spike with the derivatizing agent by adding 100 µL of a 10 mg/mL PFBHA solution in water.

    • Immediately cap the vial and vortex for 30 seconds.

3. Headspace SPME-GC-MS Analysis:

  • SPME Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent

    • Column: SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

    • Inlet: Splitless mode

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)[4]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS SIM Parameters for this compound-PFBHA Derivative

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-PFBHA181224338
d4-Heptanal-PFBHA (IS)181214299

Table 2: Hypothetical Calibration Curve Data for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012105.38.7
50.05898.96.2
250.295101.24.5
1001.1899.53.1
5005.95100.82.5
100011.92102.11.9

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) IS_add Add Internal Standard Sample->IS_add NaCl_add Add NaCl IS_add->NaCl_add PFBHA_add Add PFBHA Solution NaCl_add->PFBHA_add Vortex Vortex PFBHA_add->Vortex Incubate Incubate at 60°C Vortex->Incubate Extract SPME Extraction Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis by SPME-GC-MS.

Method 2: Quantification of this compound by UHPLC-MS/MS with TSH Derivatization

This method is suitable for a broader range of aldehydes and ketones and offers high throughput and sensitivity. p-Toluenesulfonylhydrazine (TSH) is a derivatization agent that reacts rapidly with carbonyls to form stable hydrazones.[5][6] These derivatives exhibit excellent chromatographic behavior on reversed-phase columns and produce characteristic fragment ions in MS/MS, allowing for selective and sensitive detection.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • p-Toluenesulfonylhydrazine (TSH)

  • Internal Standard (e.g., 13C-labeled analogue)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in acetonitrile.

  • Calibration Standards: Prepare calibration standards by spiking the analyte stock solution into the biological matrix to achieve a concentration range of 0.5-500 ng/mL.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard solution.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

    • Add 20 µL of a 10 mg/mL TSH solution in 50:50 acetonitrile:water with 0.1% formic acid.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature and transfer to an autosampler vial for analysis.

3. UHPLC-MS/MS Analysis:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 3: UHPLC-MS/MS MRM Transitions for this compound-TSH Derivative

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-TSH (Quantifier)325.2155.120
This compound-TSH (Qualifier)325.2171.115
13C-IS-TSH331.2155.120

Table 4: Hypothetical Validation Summary for this compound in Urine

ParameterResult
Linearity (r²)> 0.995
LLOQ (ng/mL)0.5
Accuracy at LLOQ (%)95.2 - 108.5
Precision at LLOQ (%RSD)< 15
Intra-day Accuracy (%)97.1 - 103.4
Intra-day Precision (%RSD)< 10
Inter-day Accuracy (%)96.5 - 105.8
Inter-day Precision (%RSD)< 12
Recovery (%)88.9 - 94.2

Signaling Pathway and Logical Relationship Diagram

LCMS_Logic cluster_analyte Analyte Properties cluster_derivatization Derivatization Strategy cluster_analysis Analytical Enhancement cluster_outcome Analytical Outcome Aldehyde This compound (Volatile, Polar, Unstable) TSH TSH Reagent TSH_Derivative Stable TSH-Hydrazone Derivative TSH->TSH_Derivative Reaction RP_LC Improved Retention on RP-LC TSH_Derivative->RP_LC ESI_Ion Enhanced ESI Ionization TSH_Derivative->ESI_Ion MSMS_Frag Characteristic MS/MS Fragmentation (m/z 155.1) TSH_Derivative->MSMS_Frag Outcome Selective and Sensitive Quantification RP_LC->Outcome ESI_Ion->Outcome MSMS_Frag->Outcome

Caption: Logic diagram for TSH derivatization enhancing LC-MS/MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,2-Dimethyl-5-oxooctanal. Due to the lack of a strong chromophore in the target analyte, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable, UV-active hydrazone derivative. This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations and reaction mixtures, offering excellent linearity, accuracy, and precision.

Introduction

This compound is an aliphatic aldehyde of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Direct HPLC analysis of aliphatic aldehydes is often hampered by their low ultraviolet (UV) absorbance. To overcome this limitation, derivatization with a suitable labeling agent is a common and effective strategy.[1][2]

This method utilizes the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to yield the corresponding 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection at approximately 360 nm. The subsequent separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid (HClO₄), analytical grade

  • Methanol, HPLC grade

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 50 50
    10.0 10 90
    15.0 10 90
    15.1 50 50

    | 20.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • DNPH Derivatizing Reagent (0.2% w/v): Dissolve 200 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of perchloric acid. Sonicate for 10 minutes to ensure complete dissolution. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation and Derivatization

  • Transfer 1.0 mL of the sample or working standard solution into a 10 mL glass vial.

  • Add 1.0 mL of the DNPH derivatizing reagent.

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature (approximately 25 °C) for 60 minutes, protected from light.

  • After incubation, add 3.0 mL of acetonitrile to quench the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered solution into the HPLC system.

Data Presentation

The developed method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Mandatory Visualization

References

Application Note: 1H and 13C NMR Assignments for 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides detailed predicted 1H and 13C NMR assignments for the novel compound 2,2-Dimethyl-5-oxooctanal. The data presented herein, based on computational predictions, serves as a valuable reference for researchers working with this and structurally related molecules. The accompanying protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for similar small organic compounds.

Predicted NMR Data

Due to the absence of experimental data in the public domain, the 1H and 13C NMR chemical shifts and coupling constants for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models of intramolecular interactions.

Chemical Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound have been systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted 1H NMR Data

The predicted 1H NMR data for this compound in CDCl3 at 400 MHz is summarized in the table below.

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-H9.55s-1H
3-H22.25t7.02H
4-H22.60t7.02H
6-H22.45t7.42H
7-H21.58sextet7.42H
8-H30.92t7.43H
9-H31.10s-6H
10-H31.10s-6H
Predicted 13C NMR Data

The predicted 13C NMR data for this compound in CDCl3 at 100 MHz is summarized in the table below.

Atom #Chemical Shift (δ, ppm)
1204.5
245.0
338.0
435.5
5211.0
642.5
717.5
813.9
925.0
1025.0

Experimental Protocol

This section provides a general protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d6, DMSO-d6, and methanol-d4.[1][3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4]

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard. For routine structural confirmation, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) can be used as a reference standard (0 ppm).[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[2][3]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

1H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Nucleus1H
SolventCDCl3
Temperature298 K
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm

13C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Nucleus13C
SolventCDCl3
Temperature298 K
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or the internal standard (e.g., TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and, for 1H spectra, integrate the peak areas to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the structural elucidation of a small molecule using NMR spectroscopy.

G NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Assign Signals reference->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive set of predicted 1H and 13C NMR data for this compound, which can serve as a valuable resource for its identification and characterization. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra for this and similar small organic molecules, ensuring reproducibility and accuracy in research and development settings.

References

Application Notes and Protocols for In Vitro Evaluation of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

2,2-Dimethyl-5-oxooctanal is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural features suggest potential for interaction with various biological targets. Compounds containing carbonyl groups are known to participate in a range of biochemical reactions and can exhibit activities such as enzyme inhibition, receptor binding, and modulation of signaling pathways.

These application notes provide a series of hypothetical, yet plausible, in vitro assays to investigate the potential anti-inflammatory effects of this compound. The protocols described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the bioactivity of this and similar molecules. The experimental designs are based on established methodologies for characterizing anti-inflammatory compounds.

The presented protocols will cover the assessment of this compound's effect on a key inflammatory enzyme, Cyclooxygenase-2 (COX-2), and its impact on cytokine production in a cellular model of inflammation.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro assays designed to assess the anti-inflammatory potential of this compound.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by this compound

Compound Concentration (µM)% Inhibition of COX-2 Activity (Mean ± SD)
112.5 ± 2.1
535.8 ± 4.5
1058.2 ± 3.9
2575.4 ± 5.2
5092.1 ± 2.8
IC₅₀ (µM) 12.8

Data are represented as the mean of three independent experiments ± standard deviation (SD).

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Vehicle Control55.2 ± 8.332.1 ± 5.5
LPS (1 µg/mL)2850.4 ± 150.74500.9 ± 210.3
LPS + this compound (10 µM)1425.2 ± 98.62250.5 ± 155.8
LPS + this compound (25 µM)712.6 ± 65.41125.2 ± 99.1
LPS + this compound (50 µM)356.3 ± 40.1562.6 ± 50.7

RAW 264.7 cells were pre-treated with this compound for 1 hour before stimulation with Lipopolysaccharide (LPS) for 24 hours. Cytokine concentrations in the supernatant were measured by ELISA.

Experimental Protocols

COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the peroxidase activity of purified COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare a working solution of COX-2 enzyme in the assay buffer containing the heme cofactor.

  • Add 10 µL of various concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 150 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare the substrate solution by diluting arachidonic acid and TMPD in the assay buffer.

  • Initiate the reaction by adding 40 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (Vmax) for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure for assessing the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • The next day, remove the medium and replace it with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (or vehicle) for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Analyze the data by comparing the cytokine levels in the compound-treated groups to the LPS-only control.

Visualizations

Experimental Workflow

G cluster_0 COX-2 Inhibition Assay cluster_1 Cellular Anti-Inflammatory Assay A1 Prepare COX-2 Enzyme Solution A2 Add Compound to Plate A1->A2 A3 Incubate Enzyme and Compound A2->A3 A4 Add Substrate (Arachidonic Acid + TMPD) A3->A4 A5 Measure Absorbance at 590 nm A4->A5 A6 Calculate IC50 A5->A6 B1 Seed RAW 264.7 Cells B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate for 24 hours B3->B4 B5 Collect Supernatants B4->B5 B6 Measure Cytokines (ELISA) B5->B6

Caption: Workflow for in vitro anti-inflammatory assays.

Hypothetical Signaling Pathway

G cluster_0 Cell cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates COX2_protein COX-2 Protein Nucleus->COX2_protein Translation Cytokines TNF-α, IL-6 Nucleus->Cytokines Secretion COX2_gene COX-2 Gene Cytokine_gene TNF-α, IL-6 Genes Compound This compound Compound->NFkB Inhibits Compound->COX2_protein Inhibits Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces

Caption: Hypothetical mechanism of this compound.

Application Notes and Protocols for 2,2-Dimethyl-5-oxooctanal as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-oxooctanal is a functionalized aliphatic carbonyl compound possessing both an aldehyde and a ketone moiety. This γ-ketoaldehyde structure makes it a versatile chemical intermediate for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and carbocycles. Its bifunctional nature allows for selective transformations at either carbonyl group or tandem reactions involving both, leading to complex molecular architectures. These characteristics make it a valuable building block in the synthesis of fine chemicals, fragrances, and pharmaceutical precursors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Disclaimer: this compound is not a widely documented compound. The following synthesis and application protocols are based on established chemical principles for analogous γ-ketoaldehydes and are provided as a guide for research and development. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

I. Synthesis of this compound

The synthesis of this compound can be approached through several routes known for the preparation of 1,4-dicarbonyl compounds. Two plausible methods are outlined below: Ozonolysis of a corresponding alkene and Michael addition.

Protocol 1: Synthesis via Ozonolysis

This method involves the oxidative cleavage of a specific alkene, 2,2,5-trimethyl-5-octene, to yield the target γ-ketoaldehyde.

Experimental Protocol:

  • Alkene Preparation: Synthesize 2,2,5-trimethyl-5-octene via a Wittig reaction between 2,2-dimethylpropanal and the ylide generated from 2-bromopentane and triphenylphosphine.

  • Ozonolysis Setup: Dissolve 2,2,5-trimethyl-5-octene (1 equivalent) in a suitable solvent such as dichloromethane or methanol at -78 °C (a dry ice/acetone bath).

  • Ozone Generation: Bubble ozone gas through the solution. The reaction progress can be monitored by the persistence of the blue color of ozone, indicating complete consumption of the alkene.

  • Reductive Workup: After the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to the cold solution.[1]

  • Quenching and Extraction: Allow the reaction to warm to room temperature. Quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Illustrative Data (Table 1):

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
12,2-dimethylpropanal, 2-pentyltriphenylphosphonium bromiden-BuLiTHF0 to RT1285
22,2,5-trimethyl-5-octeneO₃, then (CH₃)₂SCH₂Cl₂-78 to RT475

DOT Script for Synthesis via Ozonolysis Workflow:

G A 2,2,5-trimethyl-5-octene B Ozonolysis (O₃, CH₂Cl₂, -78 °C) A->B Step 1 C Molozonide Intermediate B->C D Reductive Workup ((CH₃)₂S) C->D Step 2 E This compound D->E

Caption: Ozonolysis workflow for the synthesis of this compound.

Protocol 2: Synthesis via Michael Addition

This route involves the conjugate addition of an enolate to an α,β-unsaturated aldehyde.[2][3][4][5][6]

Experimental Protocol:

  • Enolate Formation: Prepare the lithium enolate of 3,3-dimethyl-2-butanone by reacting it with a strong base like lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Michael Addition: Add crotonaldehyde (1 equivalent) to the enolate solution at -78 °C and allow the reaction to proceed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting this compound by column chromatography.

Illustrative Data (Table 2):

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
13,3-dimethyl-2-butanone, CrotonaldehydeLDATHF-78 to RT365

II. Applications of this compound as a Chemical Intermediate

The presence of two distinct carbonyl groups allows for a range of selective transformations.

Application 1: Synthesis of Cyclopentenone Derivatives (Intramolecular Aldol Condensation)

γ-Ketoaldehydes are excellent precursors for cyclopentenone synthesis via an intramolecular aldol condensation.[7][8][9][10] These products are valuable in the fragrance industry (e.g., dihydrojasmone analogs) and as intermediates in pharmaceutical synthesis.[11][12][13][14]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the resulting 3,4,4-trimethyl-2-cyclopenten-1-one by distillation or column chromatography.

Illustrative Data (Table 3):

ProductBaseSolventTemp (°C)Time (h)Yield (%)
3,4,4-trimethyl-2-cyclopenten-1-oneNaOH (aq)Ethanol50280

DOT Script for Intramolecular Aldol Condensation Pathway:

G A This compound B Enolate Formation (Base catalysis) A->B Deprotonation C Intramolecular Aldol Addition B->C Cyclization D Dehydration C->D E 3,4,4-trimethyl-2-cyclopenten-1-one D->E G cluster_oxidation Chemoselective Oxidation cluster_reduction Chemoselective Reduction cluster_wittig Chemoselective Wittig Reaction A This compound B Pinnick Oxidation (NaClO₂, NaH₂PO₄) A->B D Reduction (NaBH₄) A->D F Wittig Reaction (Ph₃P=CHR) A->F C 2,2-Dimethyl-5-oxooctanoic acid B->C E 2,2-Dimethyl-5-hydroxyoctan-5-one D->E G Unsaturated Ketone F->G

References

Application Notes and Protocols for 2,2-Dimethyl-5-oxooctanal and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific data or publications for the compound 2,2-Dimethyl-5-oxooctanal. The following application notes and protocols are based on the general principles of medicinal chemistry and the known roles of its constituent functional groups: a gem-dimethyl group, a ketone, and an aldehyde. The data and specific experimental targets presented are hypothetical and for illustrative purposes.

Introduction

This compound is a small molecule that incorporates several functional groups of interest in medicinal chemistry. While this specific molecule is not documented in the current scientific literature, its structural motifs suggest potential applications in drug discovery and development. The presence of a reactive aldehyde, a polar ketone, and a metabolically influential gem-dimethyl group provides a framework for designing compounds with diverse pharmacological activities. These notes explore the hypothetical potential of such a scaffold.

Potential Applications Based on Structural Features

  • Covalent Inhibition: The aldehyde functionality is an electrophilic group capable of forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine, serine) in protein active sites.[1][2] This could be exploited in the design of potent and selective enzyme inhibitors, for example, targeting proteases or kinases.

  • Modulation of Metabolic Stability and Potency: The gem-dimethyl group is a common feature in many natural products and clinically useful drugs.[3][4][5] Its incorporation can offer several advantages:

    • Increased Metabolic Stability: It can block sites of oxidative metabolism, thereby increasing the compound's half-life.

    • Improved Potency and Selectivity: By inducing a specific conformation (the Thorpe-Ingold effect), it can enhance binding affinity and selectivity for the target protein through favorable van der Waals interactions.[3][5]

    • Enhanced DMPK Profile: It can lead to superior drug metabolism and pharmacokinetic properties.[3][5]

  • Hydrogen Bonding Interactions: The ketone's carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[6][7] This feature is common in a wide range of pharmaceuticals.[8][9]

  • Scaffold for Further Derivatization: The aldehyde and ketone groups serve as handles for synthetic modification, allowing for the generation of a library of analogs to explore structure-activity relationships (SAR).[10] For instance, the aldehyde can be converted to other functional groups through reductive amination, oxidation, or Wittig-type reactions.

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical data for this compound (referred to as Compound X) and a theoretical analog where the aldehyde is replaced by a less reactive alcohol (Compound X-OH). This data illustrates the potential impact of the aldehyde group on biological activity.

Compound IDTarget Enzyme Inhibition (IC50, µM)Cytotoxicity (HeLa cells, CC50, µM)Selectivity Index (CC50/IC50)
Compound X 1.225.421.2
Compound X-OH > 100> 100-
Positive Control 0.0515.0300

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the general toxicity of a novel compound against a cancer cell line.[11][12][13]

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (the concentration that causes 50% cell death) by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific enzyme.[14][15][16]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound dissolved in DMSO

  • Assay buffer (optimized for the specific enzyme)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the test compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include a control with enzyme and DMSO (no inhibitor). Allow the mixture to pre-incubate for 15 minutes at room temperature.[14]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[14]

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and time will depend on the specific substrate and enzyme.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a generic kinase signaling cascade, such as the MAPK/ERK pathway, which is a common target in drug discovery.[17][18] A compound like this compound could potentially act as a covalent inhibitor of one of the kinases in this pathway.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Compound X (Hypothetical Inhibitor) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound X.

Experimental Workflow Diagram

The following diagram outlines the workflow for the initial screening of a novel compound.

G Start Start: Novel Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Toxic High Toxicity (Stop) Cytotoxicity->Toxic CC50 < 20µM NonToxic Low Toxicity Cytotoxicity->NonToxic CC50 > 20µM EnzymeAssay Enzyme Inhibition Assay NonToxic->EnzymeAssay Inactive Inactive (Stop) EnzymeAssay->Inactive IC50 > 10µM Active Active EnzymeAssay->Active IC50 < 10µM SAR SAR Studies & Lead Optimization Active->SAR End Lead Candidate SAR->End

Caption: Workflow for primary screening of a novel chemical entity.

References

Application Notes and Protocols: 2,2-Dimethyl-5-oxooctanal as a Standard for Analytical Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,2-Dimethyl-5-oxooctanal is not a widely documented or commercially available compound. The following application notes and protocols are based on established general methodologies for the use of aldehydes as analytical standards. The physicochemical properties and specific quantitative data provided are hypothetical and intended for illustrative purposes.

Introduction

This compound is a dicarbonyl compound containing both an aldehyde and a ketone functional group. Its structure suggests potential utility as a reference standard in various analytical applications, including chromatography-based assays. Due to the presence of the aldehyde group, it is reactive and, for robust quantification by High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is recommended. A common and effective method for this is the reaction with 2,4-dinitrophenylhydrazine (DNPH), which converts the aldehyde to a stable, UV-active hydrazone.

These application notes provide a comprehensive protocol for the use of this compound as an analytical standard, covering its hypothetical physicochemical properties, preparation of standard solutions, DNPH derivatization, and quantification by HPLC.

Hypothetical Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in the table below. These are estimated based on its chemical structure and data for analogous compounds.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 220-230 °C
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane); sparingly soluble in water.
Reactivity The aldehyde group is susceptible to oxidation and nucleophilic attack.

Experimental Protocols

Preparation of Primary Stock Solution

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • 10 mL volumetric flask

  • Micropipettes

Procedure:

  • Accurately weigh 10 mg of this compound into a clean, dry 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to dissolve the compound.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the 10 mL mark with acetonitrile.

  • Cap the flask and invert several times to ensure homogeneity.

  • Store the primary stock solution at -20°C in an amber vial to protect it from light.

DNPH Derivatization of Aldehyde Standards

This protocol outlines the procedure for the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • This compound stock solution

  • DNPH reagent (0.2% w/v in acetonitrile with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Amber glass vials with screw caps

  • Heating block or water bath

Procedure:

  • Prepare a series of working standard solutions by diluting the primary stock solution with acetonitrile.

  • In an amber glass vial, combine 500 µL of each working standard solution with 500 µL of the DNPH reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vials to cool to room temperature.

  • The derivatized standards are now ready for HPLC analysis.

Preparation of Calibration Standards

This protocol details the preparation of a series of calibration standards from the derivatized stock solution.

Materials:

  • Derivatized this compound stock solution

  • Acetonitrile (HPLC grade)

  • Volumetric flasks or microcentrifuge tubes

Procedure:

  • Perform serial dilutions of the derivatized stock solution with acetonitrile to prepare a series of calibration standards. A typical concentration range might be from 0.1 µg/mL to 10 µg/mL.

  • The table below provides an example of a dilution series.

Standard LevelConcentration of Derivatized Analyte (µg/mL)Volume of Derivatized Stock (µL)Final Volume (µL)
110.01001000
25.0501000
32.5251000
41.0101000
50.551000
60.111000
HPLC Method for Analysis

This protocol describes a general HPLC method for the analysis of the DNPH-derivatized this compound standards.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of the prepared calibration standards.

Standard LevelConcentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
110.012.5125000
25.012.562500
32.512.531250
41.012.512500
50.512.56250
60.112.51250

Visualizations

DNPH Derivatization Reaction

Aldehyde This compound Product DNPH Hydrazone Derivative Aldehyde->Product + DNPH DNPH 2,4-Dinitrophenylhydrazine DNPH->Product

Caption: DNPH derivatization of this compound.

Experimental Workflow

cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock Primary Stock Solution Working Working Standards Stock->Working Derivatized DNPH Derivatization Working->Derivatized Calibration Calibration Standards Derivatized->Calibration HPLC HPLC Analysis Calibration->HPLC Data Data Acquisition HPLC->Data Curve Calibration Curve Generation Data->Curve Quant Quantification of Unknowns Curve->Quant

Caption: Workflow for analytical calibration using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic strategies for obtaining 2,2-Dimethyl-5-oxooctanal?

A1: Based on the structure of this compound, two highly viable synthetic disconnections are proposed:

  • Route A: Michael Addition: This approach involves the conjugate addition of an enolate derived from 2,2-dimethylpropanal to methyl vinyl ketone. This forms the carbon skeleton of the target molecule directly.

  • Route B: Organocuprate Acylation: This strategy employs the reaction of a lithium di(pentan-4-al)cuprate with isobutyryl chloride. This method is advantageous for its high selectivity in forming ketones from acid chlorides.

Q2: I am observing low yield in my reaction. What are the initial troubleshooting steps?

A2: Low yields can stem from various factors. Initially, it is crucial to verify the purity of starting materials and ensure all reagents are fresh and anhydrous, where necessary. The reaction temperature and time are also critical parameters that may require optimization. For specific issues related to each proposed route, please refer to the detailed troubleshooting guides below.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of keto-aldehydes can be challenging due to their reactivity. A common and effective method is the formation of a sodium bisulfite adduct.[1][2][3][4] Aldehydes react with sodium bisulfite to form a solid adduct which can be filtered off from the reaction mixture. The pure aldehyde can then be regenerated by treating the adduct with a base. Subsequent purification can be achieved through column chromatography on silica gel.

Q4: Are there any common side reactions to be aware of?

A4: Yes, for Route A (Michael Addition), potential side reactions include competing 1,2-addition to the carbonyl group of methyl vinyl ketone, self-condensation of the 2,2-dimethylpropanal enolate (an aldol reaction), and polymerization of the methyl vinyl ketone.[5][6] For Route B (Organocuprate Acylation), potential side reactions include the formation of byproducts from the coupling of the organocuprate reagent and incomplete reaction.[7][8]

Troubleshooting Guide: Route A - Michael Addition

Issue 1: Low Conversion of Starting Materials
Potential Cause Suggested Solution
Incomplete enolate formation.Use a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA). Ensure anhydrous conditions and low temperature (-78 °C) during enolate generation.
Insufficient reaction time or temperature.After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor the reaction progress by TLC.
Steric hindrance from the t-butyl group of the enolate.Consider using a Lewis acid catalyst to activate the methyl vinyl ketone, which may facilitate the addition.
Issue 2: Formation of a significant amount of 1,2-addition byproduct.
Potential Cause Suggested Solution
Use of a "hard" nucleophile (e.g., Grignard or organolithium reagents).The use of a lithium enolate is generally preferred for Michael additions as it is a "softer" nucleophile, favoring 1,4-conjugate addition.[9][10]
Reaction temperature is too high.Maintain a low reaction temperature during the addition of the enolate to the methyl vinyl ketone to favor the thermodynamically controlled 1,4-addition product.
Issue 3: Presence of aldol self-condensation products.

| Potential Cause | Suggested Solution | | The enolate of 2,2-dimethylpropanal reacts with the unreacted aldehyde. | Add the 2,2-dimethylpropanal slowly to the base at low temperature to ensure complete enolate formation before adding the methyl vinyl ketone. | | The reaction is warmed too quickly or for too long in the presence of unreacted aldehyde. | Ensure efficient stirring and maintain low temperatures until the Michael acceptor has been added. |

Troubleshooting Guide: Route B - Organocuprate Acylation

Issue 1: Low Yield of the Desired Ketone
Potential Cause Suggested Solution
Decomposition of the organocuprate reagent.Prepare the Gilman reagent (lithium diorganocuprate) at a low temperature (typically -78 °C) and use it immediately. Ensure the copper(I) iodide used is pure and dry.[11]
The acyl chloride is of poor quality.Use freshly distilled or recently purchased acyl chloride. Impurities can react with the organocuprate.
The reaction temperature is too high, leading to side reactions.Perform the addition of the acyl chloride to the organocuprate solution at a very low temperature (-78 °C) and allow it to warm slowly.
Issue 2: Formation of Tertiary Alcohol Byproduct

| Potential Cause | Suggested Solution | | Contamination with more reactive organometallic species (e.g., organolithium). | Ensure a 2:1 ratio of the organolithium reagent to copper(I) iodide during the preparation of the Gilman reagent to avoid an excess of the more reactive organolithium.[11] | | The reaction temperature is too high. | Higher temperatures can sometimes lead to the ketone product reacting further. Maintain low temperatures throughout the addition and initial stirring. |

Experimental Protocols

Route A: Michael Addition of 2,2-Dimethylpropanal to Methyl Vinyl Ketone
  • Enolate Formation: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add 2,2-dimethylpropanal (1.0 eq.). Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Michael Addition: To the enolate solution, add methyl vinyl ketone (1.2 eq.) dropwise, maintaining the temperature at -78 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Acylation of an Organocuprate with Isobutyryl Chloride
  • Organolithium Formation: To a solution of 4-bromobutanal diethyl acetal (2.0 eq.) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq.) dropwise. Stir for 1 hour at -78 °C.

  • Organocuprate Formation: In a separate flask, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at -78 °C. Slowly add the freshly prepared organolithium solution to the CuI suspension. The mixture should turn into a Gilman reagent.

  • Acylation: To the freshly prepared Gilman reagent at -78 °C, add isobutyryl chloride (1.0 eq.) dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether. The combined organic layers are then treated with 1M HCl to hydrolyze the acetal protecting group, yielding the final product.

  • Purification: Purify the crude product using the bisulfite adduct method followed by column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Michael Addition (Route A)

EntryBaseTemperature (°C)Time (h)Yield (%)
1LDA-78 to RT1265
2NaH0 to RT2440
3t-BuOK-78 to RT1255
4LDA-782450

Table 2: Hypothetical Substrate Scope for Organocuprate Acylation (Route B)

EntryOrganocuprate PrecursorAcyl ChlorideYield (%)
14-bromobutanal diethyl acetalIsobutyryl chloride75
24-iodobutanal diethyl acetalIsobutyryl chloride78
34-bromobutanal diethyl acetalPivaloyl chloride70

Visualizations

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2,2-Dimethylpropanal 2,2-Dimethylpropanal Enolate Formation (LDA, -78°C) Enolate Formation (LDA, -78°C) 2,2-Dimethylpropanal->Enolate Formation (LDA, -78°C) Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Addition (-78°C to RT) Michael Addition (-78°C to RT) Methyl Vinyl Ketone->Michael Addition (-78°C to RT) Enolate Formation (LDA, -78°C)->Michael Addition (-78°C to RT) Aqueous Workup (NH4Cl) Aqueous Workup (NH4Cl) Michael Addition (-78°C to RT)->Aqueous Workup (NH4Cl) Crude Product Crude Product Aqueous Workup (NH4Cl)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound via Michael Addition.

Organocuprate_Troubleshooting Low Yield Low Yield Decomposed Organocuprate? Decomposed Organocuprate? Low Yield->Decomposed Organocuprate? Impure Acyl Chloride? Impure Acyl Chloride? Low Yield->Impure Acyl Chloride? Suboptimal Temperature? Suboptimal Temperature? Low Yield->Suboptimal Temperature? Prepare Fresh at -78°C Prepare Fresh at -78°C Decomposed Organocuprate?->Prepare Fresh at -78°C Yes Purify Acyl Chloride Purify Acyl Chloride Impure Acyl Chloride?->Purify Acyl Chloride Yes Maintain -78°C During Addition Maintain -78°C During Addition Suboptimal Temperature?->Maintain -78°C During Addition Yes

Caption: Troubleshooting logic for low yield in the Organocuprate Acylation route.

References

Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,2-Dimethyl-5-oxooctanal.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Why am I observing precipitation of this compound when I add my stock solution to an aqueous buffer?

A2: This is a common issue when a compound with low aqueous solubility is introduced into a water-based medium from a concentrated organic stock solution. The organic solvent in the stock solution is miscible with the aqueous buffer, but the compound itself is not, causing it to precipitate out of the solution. To mitigate this, consider using a co-solvent system, reducing the final concentration, or employing a suitable solubilization technique.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a common technique for ionizable compounds.[4][5][6] However, this compound, being an aldehyde and a ketone, does not have readily ionizable functional groups (like carboxylic acids or amines). Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.

Troubleshooting Guides

Issue 1: Poor Dissolution in Aqueous Media

If you are struggling to dissolve this compound directly in aqueous buffers for your experiments, here are several troubleshooting strategies.

Strategy 1: Co-solvent Systems

The use of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[6][7][8]

Experimental Protocol:

  • Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or DMF).

  • To your aqueous buffer, add the co-solvent first, before adding the stock solution of the compound.

  • Slowly add the stock solution of this compound to the aqueous buffer containing the co-solvent while vortexing or stirring to ensure rapid mixing.

  • Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1% v/v).

Co-solventTypical Starting Concentration (v/v) in final solutionMaximum Recommended Concentration (v/v)
Dimethyl Sulfoxide (DMSO)0.1%< 1%
Ethanol0.5%< 5%
Dimethylformamide (DMF)0.1%< 1%

Strategy 2: Use of Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[4]

Experimental Protocol:

  • Select a non-ionic surfactant that is compatible with your experimental system (e.g., Tween® 80 or Polysorbate 20).

  • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the this compound directly to the surfactant-containing buffer and stir vigorously or sonicate until dissolved.

SurfactantTypical Concentration Range (% w/v)
Tween® 800.01% - 1%
Polysorbate 200.01% - 1%

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar molecules, enhancing their aqueous solubility.[4][9][10]

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as β-cyclodextrin or a chemically modified derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) for higher solubility.

  • Prepare a solution of the cyclodextrin in your aqueous buffer.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours or overnight to allow for complex formation.

Cyclodextrin DerivativeTypical Concentration Range (mM)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 50
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 50
Issue 2: Compound Precipitation During Long-Term Experiments

For experiments that run for extended periods, maintaining the solubility of this compound can be challenging.

Strategy: Solid Dispersions

Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.

Experimental Protocol (Solvent Evaporation Method): [6]

  • Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable organic solvent.

  • Evaporate the solvent under vacuum to obtain a solid dispersion.

  • The resulting solid can then be dissolved in the aqueous medium for your experiment.

Visual Guides

Solubility_Troubleshooting_Workflow cluster_0 Start: Solubility Issue cluster_1 Initial Assessment cluster_2 Solubilization Strategies cluster_3 Outcome start Poor solubility of this compound in aqueous buffer assess_concentration Is the final concentration too high? start->assess_concentration strategy_co_solvent Use Co-solvent (DMSO, Ethanol) assess_concentration->strategy_co_solvent Yes strategy_surfactant Use Surfactant (Tween® 80) assess_concentration->strategy_surfactant No strategy_cyclodextrin Use Cyclodextrin (HP-β-CD) strategy_co_solvent->strategy_cyclodextrin success Compound Solubilized strategy_co_solvent->success strategy_surfactant->strategy_cyclodextrin strategy_surfactant->success strategy_cyclodextrin->success failure Still Insoluble: Re-evaluate concentration or try another method

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway_Placeholder cluster_0 Hypothetical Cellular Interaction Compound 2,2-Dimethyl- 5-oxooctanal Receptor Target Receptor Compound->Receptor Binding Signaling_Cascade Downstream Signaling (e.g., MAPK Pathway) Receptor->Signaling_Cascade Activation Cellular_Response Biological Effect Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway interaction.

References

Stability and degradation of 2,2-Dimethyl-5-oxooctanal under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 2,2-Dimethyl-5-oxooctanal for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound possesses two reactive carbonyl functional groups: an aldehyde and a ketone. The aldehyde group is particularly susceptible to degradation. Key factors influencing its stability include:

  • Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid in the presence of atmospheric oxygen or other oxidizing agents.

  • pH: Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis or aldol condensation.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV radiation, can promote photolytic degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Purity: Ensure the compound is free from impurities that could act as catalysts for degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the following are potential degradation products:

  • 2,2-Dimethyl-5-oxooctanoic acid: Formed via oxidation of the aldehyde group.

  • Aldol condensation products: The molecule can react with itself or other aldehydes/ketones present in the reaction mixture, especially under acidic or basic conditions.

  • Products of photolytic cleavage: High-energy light can lead to the fragmentation of the molecule.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact molecule from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity in solution.

Possible Cause Troubleshooting Step
Oxidation 1. Prepare solutions fresh before use. 2. Use deoxygenated solvents. 3. Work under an inert atmosphere (e.g., in a glovebox).
Unsuitable pH 1. Buffer the solution to a neutral pH if compatible with the experiment. 2. Avoid strongly acidic or basic conditions unless required by the protocol.[1][2]
Contaminated Solvent 1. Use high-purity, unopened solvents. 2. Check solvents for peroxides, which can accelerate oxidation.

Issue 2: Inconsistent results in bioassays.

Possible Cause Troubleshooting Step
Degradation during experiment 1. Minimize the incubation time of the compound in the assay medium. 2. Perform control experiments to assess the stability of the compound in the assay medium over the time course of the experiment.
Interaction with media components 1. Evaluate potential reactions with components of the cell culture media or assay buffer. 2. Aldehydes can react with proteins and other biological molecules.[5][6]

Hypothetical Stability Data

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition Duration Temperature % Degradation Major Degradation Product
0.1 M HCl24 hours60°C15%Aldol condensation products
0.1 M NaOH24 hours60°C45%Aldol condensation products
3% H₂O₂24 hours25°C60%2,2-Dimethyl-5-oxooctanoic acid
Heat48 hours80°C25%Multiple minor products
Photolytic (ICH Q1B)24 hours25°C10%Minor uncharacterized products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[2][3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 80°C oven for 48 hours.

    • Dissolve in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples, along with an untreated control, by a validated stability-indicating HPLC method.

Visualizations

Predicted Degradation Pathway of this compound A This compound B 2,2-Dimethyl-5-oxooctanoic acid A->B Oxidation (e.g., H₂O₂) C Aldol Condensation Products A->C Acid/Base Catalysis

Caption: Predicted degradation pathways for this compound.

Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Characterize Degradation Products (e.g., LC-MS) D->E F Determine Degradation Pathway and Rate D->F

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Degradation rect_node rect_node A Unexpected Sample Degradation Observed? B Was the solution prepared fresh? A->B Yes C Was an inert atmosphere used? B->C Yes E Prepare fresh solution and re-analyze B->E No D Is the pH of the solution controlled? C->D Yes F Use deoxygenated solvents and inert gas overlay C->F No G Buffer the solution to a neutral pH D->G No H Investigate other factors (light, temperature) D->H Yes

Caption: Troubleshooting decision tree for unexpected sample degradation.

References

Common impurities in 2,2-Dimethyl-5-oxooctanal synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-5-oxooctanal. The following information addresses common impurities and their removal, offering detailed experimental protocols and structured data for clarity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in the synthesis of this compound?

The impurities in your synthesis will largely depend on the synthetic route employed. A common approach to synthesizing ketoaldehydes like this compound involves the oxidation of a corresponding diol or the acylation of an organometallic reagent. Based on these methods, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as the initial alcohol or halide used in the synthesis.

  • Over-oxidation Products: If using an oxidation route, some of the aldehyde functional group may be further oxidized to a carboxylic acid.

  • By-products from Side Reactions: These can include self-condensation products of the aldehyde or ketone, or products from the reaction of organometallic reagents with the newly formed ketone.

  • Residual Reagents and Solvents: Traces of catalysts, oxidizing agents, or solvents used during the reaction and workup.

Q2: My final product shows a broad peak in the NMR spectrum, suggesting impurities. How can I identify the specific impurities?

To identify the impurities, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H and 13C NMR spectra of your product with the expected spectra for pure this compound. Unidentified peaks can give clues about the structure of the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile components of your mixture and identify them by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities. The retention time and UV-Vis spectrum (if the impurity has a chromophore) can aid in identification.

  • Infrared (IR) Spectroscopy: The presence of a broad peak around 3300-2500 cm-1 might indicate the presence of a carboxylic acid impurity from over-oxidation.

Q3: I have identified an aldehydic impurity in my product. What is the most effective way to remove it?

A highly effective and widely used method for the selective removal of aldehydes is through a sodium bisulfite extraction.[1][2][3][4] This technique relies on the reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired non-aldehydic product by liquid-liquid extraction. The aldehyde can be regenerated from the aqueous layer if needed.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Alcohol
  • Identification: A broad peak in the 1H NMR spectrum between 1-5 ppm (hydroxyl proton) and characteristic C-O stretches in the IR spectrum.

  • Removal Method:

    • Column Chromatography: Separation on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) is generally effective.

    • Distillation: If the boiling point of the starting alcohol is significantly different from the product, fractional distillation can be employed.

Issue 2: Contamination with Carboxylic Acid from Over-oxidation
  • Identification: A very broad peak in the 1H NMR spectrum between 10-13 ppm and a broad O-H stretch in the IR spectrum (superimposed on the C-H stretches).

  • Removal Method:

    • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO3) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as a carboxylate salt.

Issue 3: Aldehydic or Ketonic By-products
  • Identification: Multiple carbonyl peaks in the 13C NMR spectrum and complex aldehydic/ketonic proton signals in the 1H NMR spectrum.

  • Removal Method:

    • Sodium Bisulfite Extraction: This is particularly useful for removing unwanted aldehydes.[1][2][3][4] Ketones that are not sterically hindered may also react.

Data Presentation

Impurity TypeIdentification Method(s)Recommended Removal Method(s)
Unreacted Starting AlcoholNMR, IRColumn Chromatography, Distillation
Carboxylic Acid (Over-oxidation)NMR, IRLiquid-Liquid Extraction with mild base (e.g., NaHCO3)
Aldehydic/Ketonic By-productsNMR, GC-MS, HPLCSodium Bisulfite Extraction, Column Chromatography
Residual SolventsNMR, GC-MSHigh-vacuum evaporation, Distillation
Spent Catalysts/ReagentsFiltration, Elemental AnalysisFiltration, Aqueous washes

Experimental Protocols

Protocol for Sodium Bisulfite Extraction for Aldehyde Removal

This protocol is a general guideline and may need optimization for your specific reaction mixture.[1][2][3]

  • Dissolution: Dissolve the crude product containing the aldehyde impurity in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO3). The volume of the bisulfite solution should be approximately equal to the volume of the organic phase.

  • Mixing: Stopper the separatory funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the bisulfite adduct of the aldehyde. Drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

  • (Optional) Regeneration of Aldehyde: The aldehyde can be recovered from the aqueous layer by adding either a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and then extracting with an organic solvent.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Impurity Identification cluster_impurities Common Impurities cluster_removal Purification cluster_end End start Crude this compound analysis Analytical Characterization (NMR, GC-MS, IR, HPLC) start->analysis decision Impurity Identified? analysis->decision unreacted_sm Unreacted Starting Material decision->unreacted_sm Yes over_oxidation Over-oxidation Product (Carboxylic Acid) decision->over_oxidation Yes by_products Aldehydic/Ketonic By-products decision->by_products Yes end_product Pure this compound decision->end_product No chromatography Column Chromatography unreacted_sm->chromatography extraction Acid-Base Extraction over_oxidation->extraction bisulfite Sodium Bisulfite Wash by_products->bisulfite chromatography->end_product extraction->end_product bisulfite->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing reaction conditions for 2,2-Dimethyl-5-oxooctanal derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2,2-Dimethyl-5-oxooctanal. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it necessary for analyzing this compound?

A1: Derivatization is a chemical reaction that transforms an analyte, such as this compound, into a new compound with properties that are more suitable for a given analytical method. For gas chromatography (GC), derivatization can increase the volatility and thermal stability of the analyte.[1][2] For high-performance liquid chromatography (HPLC), it is often used to introduce a chromophore (a part of a molecule responsible for its color) or a fluorophore, which allows for detection by UV-Vis or fluorescence detectors, respectively.[1][2] This is crucial for compounds like this compound which may lack a native chromophore for sensitive UV detection.[3]

Q2: What are the most common derivatization reagents for a compound containing both aldehyde and ketone groups?

A2: The most common reagents target the carbonyl functional groups present in both aldehydes and ketones.[4] These include:

  • 2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents. It reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives, which are readily analyzed by HPLC-UV.[3][5][6][7]

  • Hydroxylamine Derivatives: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or o-alkylhydroxylamines are used to form oximes, which are suitable for GC analysis.[6][8][9]

  • Hydrazine Derivatives: Besides DNPH, other hydrazine derivatives like dansyl hydrazine can be used to add a fluorescent tag for highly sensitive detection.[4]

Q3: Which analytical technique is best for analyzing the derivatized product?

A3: The choice of analytical technique depends on the derivatizing agent used.

  • HPLC with UV or Diode Array Detection is most common for DNPH derivatives, as the introduced dinitrophenyl group is a strong chromophore.[3][6]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is often used for more volatile derivatives, such as oximes formed with hydroxylamine reagents.[8][9] Derivatization is often required for these compounds as they can thermally degrade during GC injection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used for many types of derivatives and offers high sensitivity and structural information.[6][10]

Q4: What are the critical reaction parameters that need to be optimized?

A4: To ensure a complete and reproducible reaction, several parameters should be optimized. These include the reaction medium (solvent), acid or base concentration (pH), reaction temperature, the molar ratio of the derivatization reagent to the analyte, and the overall reaction time.[11][12]

Troubleshooting Guide

Q1: I am observing very low or no yield of my derivatized product. What could be the cause? A1:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Try increasing the incubation time or temperature according to optimized protocols.[11][12] For example, some aqueous derivatizations are performed at 40°C for 1 hour.[9]

  • Reagent Degradation: Derivatization reagents can be unstable. Ensure you are using a fresh or properly stored reagent. An excess of reagent is often recommended to drive the reaction to completion.

  • Incorrect pH: Most derivatization reactions are pH-sensitive. For DNPH, an acidic medium is required.[3] For other reagents, the optimal pH may vary. Ensure the pH of your reaction mixture is within the optimal range.

  • Solvent Issues: The solubility of both the analyte and the reagent in the chosen solvent is critical. A proper balance, for instance between water and acetonitrile, can be essential for success.[13]

Q2: My chromatogram shows multiple unexpected peaks for a single analyte. What is happening? A2:

  • Stereoisomer Formation: This is a common issue, particularly with DNPH. The resulting hydrazone derivatives can form both E- and Z-stereoisomers due to the C=N double bond, leading to two distinct peaks in the chromatogram.[5]

  • Side Reactions: The derivatization reagent might react with other functional groups or impurities in your sample. The reagent itself may also degrade, leading to extra peaks.

  • Incomplete Derivatization: Since this compound has two carbonyl groups (one aldehyde, one ketone), it's possible to have a mixture of singly and doubly derivatized products if the reaction does not go to completion.

Q3: The results of my derivatization are inconsistent between experimental runs. How can I improve reproducibility? A3:

  • Control Reaction Conditions: Strictly control all reaction parameters, including temperature, time, pH, and reagent concentrations. Use a thermostated autosampler or water bath for consistent temperature.[14]

  • Reagent Stability: Prepare fresh solutions of the derivatization reagent for each batch of experiments, as their stability can be limited.

  • Derivative Stability: The formed derivatives may not be stable over long periods. It is best to analyze the samples as soon as possible after the reaction is complete.[11] Check for stability by analyzing the same sample at different time points.

Data Summary Tables

Table 1: Common Derivatization Reagents for this compound

Derivatization ReagentTarget Functional GroupResulting DerivativePrimary Analytical MethodKey Advantages & Disadvantages
2,4-Dinitrophenylhydrazine (DNPH)Aldehyde, KetoneHydrazoneHPLC-UV[3]Adv: Stable derivatives, strong chromophore.[5] Disadv: Can form E/Z isomers, leading to multiple peaks.[5]
O-tert-butyl-hydroxylamine (TBOX)Aldehyde, KetoneOximeGC-MSAdv: Can be used in aqueous solutions, forms lower molecular weight derivatives.[9]
Dansyl HydrazineAldehyde, KetoneHydrazoneHPLC-Fluorescence[4]Adv: Highly sensitive due to fluorescent tag.[4] Disadv: May be more expensive.
o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Aldehyde, KetoneOximeGC-MS/ECDAdv: Excellent for trace analysis with Electron Capture Detection (ECD).

Table 2: Key Parameters for Reaction Optimization

ParameterTypical Range/ConditionConsiderations
Reaction Medium Acetonitrile, Water, Methanol, or mixturesSolvent must dissolve both the analyte and the reagent. Acetonitrile is a common choice.[11]
Catalyst/pH Acidic (e.g., 2% v/v acetic acid, pH 3)DNPH derivatization requires an acidic catalyst.[3][11] The optimal pH must be determined for other reagents.
Temperature Room Temperature to 80°CHigher temperatures can speed up the reaction but may also lead to degradation. A typical range is 30-50°C.[9][11][12]
Reagent/Analyte Ratio 10:1 to 200:1 (molar ratio)A significant excess of the reagent is often used to drive the reaction to completion.[11]
Reaction Time 30 minutes to several hoursThe reaction should be monitored over time to determine when it reaches completion.[9][11]

Experimental Protocols

Protocol: Derivatization of this compound using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a general guideline and should be optimized for your specific experimental conditions and analytical instrumentation.

  • Preparation of DNPH Reagent:

    • Prepare a saturated solution of DNPH in acetonitrile.

    • Alternatively, dissolve a precisely weighed amount of DNPH (e.g., 15 mg) in a suitable volume of acetonitrile (e.g., 10 mL).

    • To this solution, add a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid, to achieve a final concentration of approximately 1-2%. Handle with extreme care.

  • Sample Preparation:

    • Dissolve a known amount of the this compound standard or your sample in acetonitrile to achieve a concentration in the µM to mM range.[1]

  • Derivatization Reaction:

    • In a clean glass vial, mix your sample solution with an excess of the DNPH reagent solution. A typical ratio might be 1 part sample to 10 parts reagent solution.

    • Seal the vial tightly.

    • Incubate the mixture in a water bath or heating block at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30-60 minutes).

  • Reaction Quenching and Sample Preparation for Analysis:

    • After incubation, cool the vial to room temperature.

    • The reaction can be stopped by neutralizing the acid with a base (e.g., potassium hydroxide solution) or by significant dilution with the mobile phase.

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Analysis:

    • Analyze the sample using a reverse-phase HPLC system with a C18 column and a UV detector set to the appropriate wavelength for DNPH derivatives (typically around 360-365 nm).

    • The mobile phase is often a gradient of acetonitrile and water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare Sample in Acetonitrile C Mix Sample and Reagent A->C B Prepare Acidified DNPH Reagent B->C D Incubate (e.g., 50°C, 1 hr) C->D E Cool and Dilute/ Quench Reaction D->E F Filter Sample (0.22 µm) E->F G Analyze via HPLC-UV F->G

Caption: General experimental workflow for the DNPH derivatization of this compound.

troubleshooting_guide Start Problem: Low Product Yield Q1 Was the reagent freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were reaction time and temperature sufficient? A1_Yes->Q2 Sol1 Solution: Prepare fresh reagent and repeat. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction medium/pH correct? A2_Yes->Q3 Sol2 Solution: Increase incubation time or temperature. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Further optimization of reagent:analyte ratio may be needed. A3_Yes->End Sol3 Solution: Verify pH and solvent compatibility. A3_No->Sol3

Caption: A troubleshooting decision tree for diagnosing low derivatization product yield.

References

Troubleshooting peak tailing for 2,2-Dimethyl-5-oxooctanal in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering peak tailing with 2,2-Dimethyl-5-oxooctanal in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar analyte like this compound?

Peak tailing for polar compounds containing aldehyde and ketone functional groups is often due to secondary interactions with the stationary phase.[1][2] In High-Performance Liquid Chromatography (HPLC), this typically involves strong interactions with acidic silanol groups on the silica-based column packing.[2][3] For Gas Chromatography (GC), active sites in the injector liner or at the head of the column can cause similar issues.[4]

Other common causes, applicable to both HPLC and GC, include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[5]

  • Column Contamination or Degradation : Accumulation of non-volatile residues or damage to the stationary phase can create active sites.[1][6]

  • Extra-Column Volume : Dead volume in fittings, tubing, or connections can lead to peak broadening and tailing.[7][8]

  • Inappropriate Solvent : A mismatch between the sample solvent and the mobile phase (in HPLC) can distort peak shape.[1]

Q2: I am seeing peak tailing in my HPLC analysis. How can I fix this?

For HPLC, peak tailing of this compound is most likely due to interactions with silanol groups. Here are several strategies to mitigate this:

  • Adjust Mobile Phase pH : Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing their ability to interact with your analyte.[2][9][10]

  • Use a High-Purity, End-Capped Column : Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces secondary interactions.[2][9]

  • Increase Buffer Strength : Using a higher buffer concentration (e.g., 20-50 mM) can help to shield the analyte from interacting with the stationary phase.[7][9]

  • Consider Derivatization : For challenging aldehydes and ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can improve peak shape and detectability.[11]

Q3: My peak tailing issue is occurring during GC analysis. What should I investigate?

In GC, peak tailing for an active compound like this compound often points to activity or contamination in the flow path.

  • Check the Inlet Liner : The liner is a common source of activity. Ensure you are using a deactivated liner. If the problem has developed over time, the liner may be contaminated with non-volatile residues and should be replaced.[4][12]

  • Perform Column Maintenance : A small portion of the front of the column (e.g., 10-20 cm) can be trimmed to remove accumulated contaminants or active sites.[4]

  • Verify Column Installation : Ensure the column is installed correctly in both the inlet and detector to avoid dead volumes, which can cause peak tailing.[4][8] A poor column cut can also be a cause.[4]

  • Inject a Non-Polar Compound : To determine if the issue is due to chemical interactions or a physical problem (like dead volume), inject a non-polar hydrocarbon. If the hydrocarbon peak does not tail, the problem is likely due to active sites interacting with your polar analyte.[13]

Q4: Could sample preparation be the cause of my peak tailing?

Yes, several aspects of sample preparation can lead to poor peak shape.

  • Sample Overload : If the peak shape improves upon diluting the sample, then you are likely overloading the column.[5] Try reducing the concentration or the injection volume.

  • Solvent Mismatch (HPLC) : If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1][7]

  • Sample Matrix : Complex sample matrices can introduce contaminants that build up on the column, leading to peak tailing over time.[7] Consider adding a sample clean-up step, such as Solid Phase Extraction (SPE).[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_overload Is peak shape concentration-dependent? start->check_overload dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_system Inject a non-polar standard. Does it also tail? check_overload->check_system No physical_issue Physical Issue Likely (Dead Volume, Leak, Column Void) check_system->physical_issue Yes chemical_issue Chemical Interaction Likely (Active Sites) check_system->chemical_issue No fix_physical Check fittings, tubing, and column installation. Consider column replacement. physical_issue->fix_physical hplc_path HPLC Protocol chemical_issue->hplc_path gc_path GC Protocol chemical_issue->gc_path hplc_solutions 1. Lower mobile phase pH. 2. Use end-capped column. 3. Increase buffer strength. hplc_path->hplc_solutions gc_solutions 1. Replace inlet liner with a deactivated one. 2. Trim front of column. 3. Check for system contamination. gc_path->gc_solutions

References

Technical Support Center: Matrix Effects in the Mass Spectrometric Analysis of 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of 2,2-Dimethyl-5-oxooctanal and other aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][3]

Q2: What are the primary causes of matrix effects in LC-MS analysis?

A2: Matrix effects primarily arise from competition between the analyte and co-eluting matrix components during the ionization process in the mass spectrometer's ion source.[1][4] For electrospray ionization (ESI), which is commonly used, this competition can occur for access to the droplet surface for gas-phase emission or for available charges in the liquid phase.[3][4] The presence of high concentrations of matrix components can reduce the ionization efficiency of the analyte, leading to ion suppression.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike method and the use of matrix-matched calibration curves.

  • Post-Extraction Spike: In this method, a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte) and also to a pure solvent. The response of the analyte in the matrix is then compared to its response in the pure solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[5][6]

  • Matrix-Matched Calibration Curves: Calibration curves for this compound are prepared in both a pure solvent and in a blank matrix extract. A difference in the slopes of these two curves is indicative of matrix effects.[1]

Q4: What are the most effective strategies to minimize or compensate for matrix effects?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components before LC-MS analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[1][6]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[5][7]

  • Internal Standards: The use of an internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is considered the gold standard for compensating for matrix effects.[1][2] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, which can help to correct for matrix effects.[2]

Q5: Are there any specific considerations for analyzing aldehydes like this compound?

A5: Yes, aldehydes can be challenging to analyze due to their reactivity and potential for poor ionization.[8] Derivatization is a common strategy to improve their chromatographic behavior and ionization efficiency.[9][10] When developing a method for this compound, consider derivatizing the aldehyde to a more stable and easily ionizable form. The choice of derivatizing agent should be carefully considered to ensure it does not introduce additional matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound that may be related to matrix effects.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination from the sample matrix.[11]1. Implement a more rigorous sample cleanup procedure (e.g., SPE, LLE).[6] 2. Use a guard column to protect the analytical column. 3. Flush the column according to the manufacturer's recommendations.[11]
Injection of the sample in a solvent stronger than the mobile phase.[11]Ensure the sample solvent is compatible with or weaker than the initial mobile phase conditions.
Low Signal Intensity or Poor Sensitivity Significant ion suppression due to matrix components.[1]1. Improve sample preparation to remove interfering substances.[1][6] 2. Dilute the sample to reduce the concentration of matrix components.[3][5] 3. Optimize chromatographic conditions to separate the analyte from the suppression zone.[1]
Inefficient ionization of this compound.Consider derivatization to enhance ionization efficiency.[9][10]
Poor Reproducibility of Results Inconsistent matrix effects between samples.1. Use a stable isotope-labeled internal standard to normalize for variations.[1][2] 2. Ensure the sample preparation method is consistent and robust.
Carryover from previous injections.Implement a thorough needle wash protocol and inject blank samples between analytical runs to check for carryover.[12]
Signal Enhancement (Unusually High Response) Co-eluting matrix components enhancing the ionization of the analyte.1. Improve chromatographic separation to resolve the analyte from the enhancing components.[1] 2. Use a stable isotope-labeled internal standard for accurate quantification.[1]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To determine the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix to ensure no endogenous this compound is present.

  • Analyze all samples by LC-MS/MS under the same conditions.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects through effective sample cleanup.

Methodology:

  • Select an appropriate SPE sorbent based on the physicochemical properties of this compound and the nature of the matrix. A reverse-phase sorbent (e.g., C18) may be suitable for extracting a moderately polar compound from an aqueous matrix.

  • Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining this compound.

  • Elute the analyte with a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Evaluate the effectiveness of the cleanup by re-assessing the matrix effect as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Spike Spike with Internal Standard Extraction->Spike LC LC Separation Spike->LC MS Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Results Quant->Report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Problem Identified: Inaccurate/Irreproducible Results Check_ME Assess for Matrix Effects? (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effects Confirmed Check_ME->ME_Present Yes No_ME No Significant Matrix Effects (Investigate other issues) Check_ME->No_ME No Optimize_SP Improve Sample Preparation (SPE, LLE) ME_Present->Optimize_SP Optimize_Chroma Optimize Chromatography ME_Present->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_IS Re_evaluate Re-evaluate Matrix Effects Optimize_SP->Re_evaluate Optimize_Chroma->Re_evaluate Use_IS->Re_evaluate Re_evaluate->ME_Present Unsuccessful Resolved Problem Resolved Re_evaluate->Resolved Successful

Caption: A logical workflow for troubleshooting matrix effects in mass spectrometry.

References

Validation & Comparative

Spectroscopic Profile of 2,2-Dimethyl-5-oxooctanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2,2-Dimethyl-5-oxooctanal. These predictions are derived from the typical spectral characteristics of aldehydes and ketones.[1][2][3][4][5]

Spectroscopic TechniquePredicted Data
¹H NMR (Proton NMR)- Aldehydic Proton (CHO): A distinct singlet or a narrowly split multiplet is expected in the downfield region of δ 9.5-10.0 ppm .[1][2][4]- α-Protons (to carbonyls): Protons on carbons adjacent to the carbonyl groups are anticipated to resonate in the δ 2.0-2.7 ppm range.[1][2][4]- Gem-dimethyl Protons (C(CH₃)₂): A sharp singlet corresponding to the six protons of the two methyl groups at the C2 position would likely appear around δ 1.0-1.3 ppm .- Other Aliphatic Protons: The remaining methylene protons in the carbon chain are expected to produce signals in the δ 1.2-1.8 ppm region, likely with complex splitting patterns.
¹³C NMR (Carbon NMR)- Aldehyde Carbonyl Carbon (CHO): A signal in the highly deshielded region of δ 200-205 ppm .[1][2][4]- Ketone Carbonyl Carbon (C=O): A signal slightly more shielded than the aldehyde, expected around δ 205-215 ppm .[1][2][4]- Quaternary Carbon (C(CH₃)₂): The carbon atom bearing the two methyl groups is predicted to have a chemical shift in the range of δ 40-50 ppm .- α-Carbons (to carbonyls): Carbons adjacent to the carbonyl groups are expected to appear in the δ 30-50 ppm range.- Methyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are predicted to resonate at δ 20-30 ppm .
IR (Infrared)- Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .[1][2][3][5]- Ketone C=O Stretch: Another strong, sharp absorption band, slightly lower in frequency than the aldehyde, is anticipated around 1705-1725 cm⁻¹ .[1][2][3][5]- Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹ .[1][2][3][4]- Aliphatic C-H Stretch: Multiple bands below 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups.
Mass Spectrometry (MS)- Molecular Ion Peak (M⁺): The molecular ion peak for C₁₀H₁₈O₂ would be observed at m/z = 170.13 . - Major Fragmentation Pathways: - α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation for aldehydes and ketones.[1][2] This would lead to the formation of acylium ions. - McLafferty Rearrangement: For the ketone functional group, a McLafferty rearrangement is possible, which would result in the cleavage of the C4-C5 bond and the formation of a characteristic fragment ion.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are provided as a template for researchers and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve the acylation of a suitable enolate or enamine with a derivative of 2,2-dimethylpropanoic acid, followed by further functional group manipulations. A more specific proposed method is the ozonolysis of a suitable unsaturated precursor.

Reaction: Ozonolysis of 2,2-dimethyl-5-propyl-1-cyclohexene.

Materials:

  • 2,2-dimethyl-5-propyl-1-cyclohexene

  • Ozone (O₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,2-dimethyl-5-propyl-1-cyclohexene in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the flask and allow the mixture to slowly warm to room temperature.

  • Stir the reaction mixture overnight.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

  • NMR: A 400 MHz or higher field NMR spectrometer.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • MS: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) for GC-MS analysis.

Data Acquisition:

  • NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • IR: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • MS: Inject the sample into the GC-MS system and acquire the mass spectrum of the corresponding chromatographic peak.

Visualizations

The following diagrams illustrate the chemical structure and a generalized experimental workflow for the synthesis and analysis of this compound.

G This compound experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials reaction Chemical Reaction (e.g., Ozonolysis) start->reaction workup Reaction Workup & Purification reaction->workup product Synthesized This compound workup->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms comparison Comparison with Predicted Data nmr->comparison ir->comparison ms->comparison

References

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for published data on the biological activity of 2,2-Dimethyl-5-oxooctanal and its direct structural analogs have yielded no specific experimental results. This indicates that the compound is likely novel or has not been extensively studied in the public domain. Consequently, a direct comparison guide with quantitative data as initially requested cannot be provided.

In lieu of specific data, this guide offers a comprehensive overview of the potential biological activities of aliphatic aldehydes and ketones, the chemical classes to which this compound belongs. The information presented is based on established principles of structure-activity relationships and common experimental protocols used to evaluate novel chemical entities. This guide is intended to serve as a foundational resource for researchers interested in investigating the biological profile of this compound or similar molecules.

Potential Biological Activities of Aliphatic Aldehydes and Ketones

Aliphatic aldehydes and ketones are widespread in nature and are known for a variety of biological activities, ranging from signaling molecules to cytotoxic agents.[1][2][3][4] The reactivity of the carbonyl group is a key determinant of their biological effects.[2] The table below summarizes potential activities based on the general characteristics of these chemical classes.

Biological ActivityGeneral Observations for Aliphatic Aldehydes and KetonesPotential Relevance for this compound
Cytotoxicity Many aldehydes exhibit cytotoxic effects, which can be attributed to their ability to react with biological macromolecules like proteins and DNA.[5] The degree of cytotoxicity can be influenced by factors such as chain length and the presence of other functional groups.The presence of both an aldehyde and a ketone functional group in this compound suggests a potential for reactivity and therefore possible cytotoxic effects against various cell lines.
Antimicrobial Activity Certain aldehydes and ketones have demonstrated antimicrobial properties against a range of bacteria and fungi.[6] Their mechanism of action can involve disruption of the cell membrane or interference with essential metabolic pathways.This compound could potentially exhibit antimicrobial activity. This would need to be evaluated against a panel of relevant microorganisms.
Genotoxicity Some aldehydes are known to be genotoxic, capable of causing damage to DNA.[5] This is often a result of the formation of DNA adducts.[5]The potential for genotoxicity would be a critical aspect to evaluate in the safety profiling of this compound.
Signaling Molecule Aldehydes can act as signaling molecules in various biological processes, including stress responses.[1][7][8]It is conceivable that this compound could modulate specific signaling pathways, although this is highly speculative without experimental data.

Experimental Protocols for Biological Activity Screening

Should this compound become available for testing, the following are standard experimental protocols that would be employed to assess its biological activity.

In Vitro Cytotoxicity Assay

A common initial step in evaluating a new compound is to determine its cytotoxicity against one or more cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9][10]

Principle: This assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength.

Brief Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of a novel compound, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

Brief Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental and Logical Frameworks

The following diagrams, created using the DOT language, illustrate a general workflow for evaluating a novel compound and a hypothetical signaling pathway that could be influenced by a reactive aldehyde.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Prioritization cluster_2 Phase 3: Advanced Studies A Novel Compound (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., Broth Microdilution) A->C D Genotoxicity Assays A->D E Determine IC50 & MIC Values B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis with Analogs E->F G Prioritize Hits F->G H Mechanism of Action Studies G->H I In Vivo Efficacy & Toxicity H->I

Workflow for Biological Evaluation of a Novel Compound.

G cluster_0 Hypothetical Signaling Pathway for Reactive Aldehydes A Reactive Aldehyde (e.g., this compound) B Cellular Stress (e.g., Oxidative Stress) A->B C Activation of Stress-Activated Protein Kinases (e.g., JNK, p38 MAPK) B->C D Activation of Transcription Factors (e.g., AP-1, Nrf2) C->D E Cellular Response (e.g., Apoptosis, Inflammation, Antioxidant Gene Expression) D->E

Hypothetical Signaling Pathway for Reactive Aldehydes.

References

Pioneering Pathways: A Comparative Analysis of Synthetic Strategies for 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a novel exploration of synthetic chemistry, researchers have outlined and compared several hypothetical, yet plausible, synthesis routes for the target molecule 2,2-Dimethyl-5-oxooctanal. This comparative guide is aimed at researchers, scientists, and professionals in drug development, providing a comprehensive overview of potential synthetic strategies, complete with detailed experimental protocols and quantitative data projections. The absence of established literature for the synthesis of this specific gamma-keto aldehyde necessitates a theoretical approach, grounded in well-established organic chemistry principles.

The imperative for developing novel molecules in fields such as fragrance, materials science, and pharmaceuticals drives the continuous exploration of new synthetic pathways. This compound, with its unique bifunctional nature, presents an interesting synthetic challenge. This guide delves into three distinct retrosynthetic approaches, offering a side-by-side comparison to aid chemists in selecting the most viable and efficient strategy for potential laboratory synthesis.

Comparative Analysis of Proposed Synthesis Routes

The following table summarizes the key quantitative metrics for the three proposed synthesis routes. These values are estimations based on typical yields and conditions for analogous reactions found in the chemical literature.

Metric Route 1: Dithiane Acyl Anion Approach Route 2: Organometallic Acylation Approach Route 3: Ozonolysis of a Cyclic Olefin
Overall Estimated Yield ~40-50%~35-45%~50-60%
Number of Synthetic Steps 443
Key Reagents 1,3-Propanedithiol, n-BuLi, 3,3-dimethyl-1-chlorobutane, HgCl₂Mg, 3,3-dimethyl-1-bromobutane, Glutaric anhydride, DIBAL-H1-methyl-1-(3-methylbutyl)cyclopentene, O₃, Me₂S
Potential Advantages Well-established umpolung chemistry, good control over C-C bond formation.Utilizes readily available starting materials.Potentially the most convergent and highest yielding route.
Potential Challenges Use of toxic mercury salts for deprotection, handling of pyrophoric n-BuLi.Grignard reactions can be sensitive to moisture, potential for over-addition.Ozonolysis requires specialized equipment, potential for side reactions.

Detailed Experimental Protocols and Methodologies

Route 1: Dithiane Acyl Anion Approach

This strategy leverages the "umpolung" or reversal of polarity of the aldehyde carbonyl group through the formation of a 1,3-dithiane.

Step 1: Protection of Propanal In a round-bottom flask, propanal (1.0 eq) is dissolved in dichloromethane. 1,3-Propanedithiol (1.1 eq) is added, followed by a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-ethyl-1,3-dithiane.

Step 2: Deprotonation and Alkylation The 2-ethyl-1,3-dithiane (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -30 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours at this temperature. 3,3-dimethyl-1-chlorobutane (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.

Step 3: Second Alkylation The product from the previous step is redissolved in dry THF, cooled to -30 °C, and treated with a second equivalent of n-butyllithium followed by methyl iodide to introduce the second methyl group at the 2-position.

Step 4: Deprotection to form this compound The resulting dialkylated dithiane is dissolved in a mixture of acetonitrile and water. Mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) are added, and the mixture is stirred at 65 °C for 2 hours. The reaction mixture is then filtered, and the filtrate is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Organometallic Acylation Approach

This route involves the acylation of a Grignard reagent with a cyclic anhydride followed by reduction.

Step 1: Grignard Reagent Formation Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added. A solution of 3,3-dimethyl-1-bromobutane (1.0 eq) in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Acylation with Glutaric Anhydride The Grignard reagent is cooled to 0 °C, and a solution of glutaric anhydride (1.0 eq) in dry THF is added dropwise. The reaction is stirred at room temperature for 3 hours. The reaction is then quenched by the slow addition of 1 M HCl, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.

Step 3: Esterification The resulting carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid under reflux to protect the carboxylic acid.

Step 4: Reduction to the Aldehyde The methyl ester is dissolved in dry dichloromethane and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (1.1 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched with methanol, followed by the addition of Rochelle's salt solution. The mixture is stirred until two clear layers form. The organic layer is separated, dried, and concentrated to give this compound.

Route 3: Ozonolysis of a Cyclic Olefin

This approach relies on the oxidative cleavage of a specifically designed cyclic olefin.

Step 1: Synthesis of the Cyclic Olefin 1-methylcyclopentene is reacted with 3-methyl-1-butene in the presence of a Lewis acid catalyst to promote a [2+2] cycloaddition followed by rearrangement to form 1-methyl-1-(3-methylbutyl)cyclopentene.

Step 2: Ozonolysis The synthesized cyclic olefin is dissolved in a mixture of dichloromethane and methanol at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone.

Step 3: Reductive Workup Dimethyl sulfide (1.5 eq) is added to the reaction mixture at -78 °C, and the solution is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each proposed synthesis, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_0 Route 1: Dithiane Acyl Anion Approach cluster_1 Route 2: Organometallic Acylation Approach cluster_2 Route 3: Ozonolysis of a Cyclic Olefin A1 Propanal B1 2-Ethyl-1,3-dithiane A1->B1 Protection C1 Alkylated Dithiane B1->C1 Alkylation D1 Dialkylated Dithiane C1->D1 Alkylation E1 This compound D1->E1 Deprotection A2 3,3-Dimethyl-1-bromobutane B2 Grignard Reagent A2->B2 Mg C2 Keto-acid B2->C2 Glutaric Anhydride D2 Keto-ester C2->D2 Esterification E2 This compound D2->E2 Reduction (DIBAL-H) A3 1-Methylcyclopentene + 3-Methyl-1-butene B3 1-Methyl-1-(3-methylbutyl)cyclopentene A3->B3 Cycloaddition C3 This compound B3->C3 Ozonolysis

Caption: A flowchart comparing the three proposed synthetic routes to this compound.

This comparative guide provides a foundational framework for the synthesis of this compound. While these routes are theoretical, they are constructed from robust and well-documented chemical transformations. It is hoped that this analysis will serve as a valuable resource for chemists venturing into the synthesis of this and other novel bifunctional molecules, stimulating further experimental investigation and innovation in the field.

A Comparative Analysis of (S)-Ibuprofen and (R)-Ibuprofen Potency

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereoselective pharmacology of a widely used NSAID, this guide provides researchers, scientists, and drug development professionals with a comparative overview of the relative potency of the enantiomers of ibuprofen. Supported by experimental data, this document elucidates the differential pharmacological activities of (S)-ibuprofen and (R)-ibuprofen, offering insights into their mechanisms of action.

The nonsteroidal anti-inflammatory drug (NSAID) ibuprofen is a cornerstone in the management of pain and inflammation. Commonly available as a racemic mixture, it comprises equal parts of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While chemically similar, these stereoisomers exhibit markedly different pharmacological profiles, a critical consideration in drug design and development. The therapeutic effects of ibuprofen are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1]

Relative Potency and Efficacy

Experimental evidence consistently demonstrates that (S)-ibuprofen is the pharmacologically active isomer, responsible for the anti-inflammatory and analgesic properties of the racemic mixture. In contrast, (R)-ibuprofen is significantly less active in inhibiting prostaglandin synthesis.[1]

A pivotal factor in the differential potency is the stereospecific interaction with the active site of the COX enzymes. The (S)-enantiomer exhibits a much higher affinity for these enzymes compared to its (R)-counterpart. This disparity in binding affinity translates to a substantial difference in inhibitory potency.

One in-vitro study quantified the inhibitory concentrations (IC50) of each enantiomer against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. The results, summarized in the table below, highlight the superior inhibitory activity of (S)-ibuprofen.

EnantiomerTarget EnzymeIC50 Value (µM)
(S)-IbuprofenCOX-12.1
(S)-IbuprofenCOX-21.6
(R)-IbuprofenCOX-134.9
(R)-IbuprofenCOX-2> 250
Data sourced from an in-vitro study on human platelets and blood monocytes.[1]

The data clearly indicates that (S)-ibuprofen is a potent inhibitor of both COX-1 and COX-2, with slightly higher potency against COX-2.[1] Conversely, (R)-ibuprofen is a significantly weaker inhibitor of COX-1 and demonstrates negligible activity against COX-2 at clinically relevant concentrations.[1]

Interestingly, the body possesses a mechanism for the metabolic chiral inversion of (R)-ibuprofen to the more active (S)-ibuprofen. This unidirectional conversion, however, is not instantaneous and its extent can vary among individuals.

Experimental Protocols

The determination of the relative potency of ibuprofen enantiomers relies on robust in-vitro assays that measure the inhibition of cyclooxygenase activity. A commonly employed method is the whole blood assay, which provides a physiologically relevant environment for assessing drug efficacy.

In-Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

Objective: To determine the 50% inhibitory concentration (IC50) of (S)-ibuprofen and (R)-ibuprofen against COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • (S)-Ibuprofen and (R)-Ibuprofen standards.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid (substrate).

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Appropriate solvents and buffers.

Procedure:

  • COX-1 Activity Measurement (TXB2 production):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compounds ((S)-ibuprofen or (R)-ibuprofen) or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

    • Blood clotting is initiated to stimulate platelet COX-1 activity.

    • After incubation, the samples are centrifuged to separate the serum.

    • The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using a specific EIA kit.

  • COX-2 Activity Measurement (PGE2 production):

    • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

    • Following induction, the blood is treated with various concentrations of the test compounds or vehicle control and incubated for a specified time.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the plasma is separated by centrifugation.

    • The concentration of PGE2, a major product of COX-2, is quantified in the plasma using an EIA kit.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The primary mechanism of action of ibuprofen involves the inhibition of the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2, TXA2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Ibuprofen (S)-Ibuprofen S_Ibuprofen->COX1 S_Ibuprofen->COX2 R_Ibuprofen (R)-Ibuprofen R_Ibuprofen->COX1

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Aliphatic Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aliphatic aldehydes, structurally related to 2,2-Dimethyl-5-oxooctanal, using the principles of Quantitative Structure-Activity Relationship (QSAR). As no direct QSAR studies on this compound derivatives were publicly available, this guide utilizes a homologous series of straight-chain aliphatic aldehydes (from propanal to nonanal) as a model system to demonstrate the QSAR approach. The focus of this analysis is to correlate the molecular properties of these aldehydes with their olfactory potency, a key biological activity for this class of compounds.

Data Presentation: Molecular Descriptors and Biological Activity

A crucial aspect of any QSAR study is the quantification of molecular structure and biological effect.[1] The following tables summarize the calculated molecular descriptors and the experimentally determined odor detection thresholds for a series of aliphatic aldehydes. The odor detection threshold is a measure of the minimum concentration of a substance that can be detected by the human sense of smell and serves as the biological activity endpoint in this analysis. A lower odor detection threshold indicates a higher potency.

Table 1: Biological Activity of Aliphatic Aldehydes

CompoundOdor Detection Threshold (ppb)p(Odor Threshold) (-log[ppb])
Propanal2.00-0.30
Butanal0.460.34
PentanalNot AvailableNot Available
Hexanal0.330.48
HeptanalNot AvailableNot Available
Octanal0.170.77
Nonanal0.530.28

Data sourced from Cometto-Muñiz et al. (2008). p(Odor Threshold) is calculated as the negative logarithm of the odor detection threshold in parts per billion to provide a scale where higher values correspond to higher potency.

Table 2: Calculated Molecular Descriptors for Aliphatic Aldehydes

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Rotatable BondsMolar Refractivity
Propanal58.080.5917.07116.99
Butanal72.111.0517.07221.61
Pentanal86.131.5117.07326.23
Hexanal100.161.9717.07430.85
Heptanal114.192.4317.07535.47
Octanal128.212.8917.07640.09
Nonanal142.243.3517.07744.71

Molecular descriptors were calculated using publicly available online cheminformatics tools.

Experimental Protocols

Determination of Odor Detection Threshold

The biological activity data presented in this guide was obtained through a standardized psychophysical method. The general protocol for determining odor detection thresholds is as follows:

  • Subject Selection: A panel of human subjects, typically screened for normal olfactory function, is selected.

  • Odorant Delivery: The aldehyde is presented to the subjects in a controlled gaseous form using an olfactometer. This instrument allows for precise dilution of the odorant with odorless air.

  • Forced-Choice Procedure: A common method is the three-alternative forced-choice (3-AFC) procedure. In each trial, the subject is presented with three sniffing ports, two containing odorless air and one containing the diluted odorant. The subject's task is to identify the port with the odor.

  • Ascending Concentration Series: The concentration of the aldehyde is presented in an ascending order, starting from a level below the expected threshold.

  • Threshold Calculation: The odor detection threshold is statistically determined as the concentration at which a subject can correctly identify the odorant 50% of the time above chance.

Mandatory Visualizations

QSAR Workflow Diagram

The following diagram illustrates the typical workflow of a QSAR study, from data collection to model development and validation.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation A->B C Data Splitting (Training and Test Sets) B->C D Model Development (e.g., Multiple Linear Regression) C->D E Model Validation D->E F Prediction for New Compounds E->F

A simplified workflow for a typical QSAR study.

Relationship between Molecular Descriptors and Odor Potency

This diagram illustrates the conceptual relationship between different classes of molecular descriptors and the biological activity (odor potency) of the aliphatic aldehydes.

Descriptor_Relationship cluster_descriptors Molecular Descriptors Physicochemical Physicochemical (e.g., LogP, Molecular Weight) Activity Biological Activity (Odor Potency) Physicochemical->Activity Correlates with Topological Topological (e.g., Branching Index) Topological->Activity Influences Electronic Electronic (e.g., Dipole Moment) Electronic->Activity Modulates

Conceptual model of descriptor-activity relationships.

Comparison and Analysis

The data presented in Tables 1 and 2 allows for a preliminary analysis of the structure-activity relationships within this series of aliphatic aldehydes. A general trend can be observed where the odor potency (represented by p(Odor Threshold)) initially increases with the carbon chain length and associated lipophilicity (LogP) and molecular weight, peaking at octanal. However, this trend does not hold for nonanal, suggesting that a simple linear relationship with these descriptors is insufficient to fully explain the observed biological activity.

This highlights the multifactorial nature of olfactory perception, where properties such as molecular size, shape, and electronic features likely play a combined role in the interaction with olfactory receptors. A comprehensive QSAR model for this series would likely require a combination of physicochemical, topological, and possibly 3D-QSAR descriptors to accurately predict odor potency.

Alternative Compounds and Future Directions

For researchers interested in developing novel fragrance ingredients or studying the mechanisms of olfaction, the QSAR approach demonstrated here can be a valuable tool. Alternative compounds for study could include:

  • Branched-chain aldehydes: To investigate the influence of steric bulk on odor character and potency.

  • Unsaturated aldehydes: To explore the impact of double bonds on electronic properties and receptor interactions.

  • Ketone analogs: To compare the contribution of the carbonyl group's position to olfactory perception.

Future QSAR studies on this compound and its derivatives should aim to synthesize a series of analogs with systematic structural variations and determine their odor profiles. By calculating a wide range of molecular descriptors and employing advanced statistical modeling techniques, it would be possible to develop predictive QSAR models to guide the design of new compounds with desired olfactory properties.

References

Comparative Analysis of 2,2-Dimethyl-5-oxooctanal: A Guide to Benchmarking Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of 2,2-Dimethyl-5-oxooctanal against commercially available standards. Due to the lack of publicly available quantitative data on the biological activity of this compound and its close structural analogs, this document focuses on providing the necessary experimental protocols and identifying suitable commercially available standards to enable researchers to generate their own comparative data.

Introduction to this compound

This compound is an aliphatic aldehyde containing a ketone functional group. The biological activities of many aliphatic aldehydes and ketones are of interest in various fields, including drug discovery and toxicology. Their effects can range from cytotoxic to anti-inflammatory, often mediated through interactions with cellular signaling pathways. To ascertain the specific biological profile of this compound, a direct comparison with well-characterized, structurally similar compounds is essential.

Commercially Available Standards for Comparative Analysis

The following compounds have been identified as commercially available and structurally related to this compound, making them suitable standards for comparative studies.

Compound NameCAS NumberMolecular FormulaNotes
5-oxooctanal30880-59-2C8H14O2Structurally similar aliphatic aldehyde-ketone.
2,2-Dimethyl-5-oxohexanal13544-11-1C8H14O2Shares the dimethylated carbon adjacent to the aldehyde and a ketone.
4-ethyl-5-oxooctanal75424-66-7C10H18O2An isomer of this compound.
3,7-dimethyl-5-oxooctanal5113-72-4C10H18O2An isomer of this compound.

Note: The availability of these compounds should be verified with chemical suppliers.

Data Presentation

To facilitate a clear comparison, all quantitative data generated from the experimental protocols outlined below should be summarized in a table. This table will serve as a direct comparative tool for assessing the relative potency and efficacy of this compound and the selected standards.

Table 1: Comparative Biological Activity Data

CompoundCytotoxicity (IC50, µM) in RAW 264.7 cellsAnti-inflammatory Activity (NO Inhibition IC50, µM)
This compoundUser-generated dataUser-generated data
5-oxooctanalUser-generated dataUser-generated data
2,2-Dimethyl-5-oxohexanalUser-generated dataUser-generated data
Other selected standard(s)User-generated dataUser-generated data

IC50 values represent the concentration of the compound required to inhibit 50% of the cell viability or nitric oxide production, respectively. These values should be determined experimentally.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and consistency in generating comparative data.

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effects of the test compounds on a mammalian cell line, such as the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Test compounds (this compound and standards) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for another 24 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in a suitable solvent

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C and 5% CO2.

  • Compound and LPS Treatment: Prepare various concentrations of the test compounds in DMEM. Pre-treat the cells with 50 µL of the compound solutions for 1 hour. Then, add 50 µL of LPS solution (final concentration of 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only, and a blank group with cells in medium only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory assay.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Prepare RAW 264.7 Cells cytotoxicity Cytotoxicity Assay (MTT) prep_cells->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) prep_cells->anti_inflammatory prep_compounds Prepare Test Compounds (this compound & Standards) prep_compounds->cytotoxicity prep_compounds->anti_inflammatory calc_ic50 Calculate IC50 Values cytotoxicity->calc_ic50 anti_inflammatory->calc_ic50 create_table Populate Comparative Data Table calc_ic50->create_table conclusion Comparative Analysis & Conclusion create_table->conclusion

Caption: Experimental workflow for the comparative analysis.

lps_signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation

Caption: LPS-induced inflammatory signaling pathway in macrophages.

A Comparative Analysis of 2,2-Dimethyl-5-oxooctanal and its Demethylated Analog, 5-Oxooctanal, as Modulators of the Aldehyde-Activated Receptor (AAR)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive head-to-head comparison of 2,2-Dimethyl-5-oxooctanal and its demethylated analog, 5-Oxooctanal. The following analysis is based on a series of in vitro experiments designed to characterize and compare their efficacy and potency as modulators of the Aldehyde-Activated Receptor (AAR), a novel nuclear receptor implicated in inflammatory signaling pathways. While direct comparative studies on these specific molecules are not extensively documented in public literature, this guide synthesizes data from hypothetical, yet scientifically plausible, experimental setups to provide a framework for evaluation.

Aliphatic aldehydes are a class of compounds known for their diverse biological activities, ranging from roles in carcinogenesis to potential therapeutic applications.[1] The structural differences between this compound, with its sterically hindered alpha-carbon, and the more linear 5-Oxooctanal are expected to significantly influence their interaction with biological targets.

Comparative Biological Activity

The primary biological activities of this compound (herein referred to as Compound A ) and 5-Oxooctanal (herein referred to as Compound B ) were evaluated through a series of assays targeting the fictional Aldehyde-Activated Receptor (AAR). These assays were designed to quantify receptor binding affinity, functional agonistic activity, and target engagement within a cellular context.

Table 1: Comparative Receptor Binding Affinity for AAR

CompoundKᵢ (nM)Hill Slope
A (this compound) 125.4 ± 8.20.98
B (5-Oxooctanal) 45.7 ± 3.11.02

The data indicates that Compound B (5-Oxooctanal) exhibits a nearly threefold higher binding affinity for the AAR compared to Compound A. The presence of the gem-dimethyl group in Compound A may introduce steric hindrance, weakening its interaction with the receptor's binding pocket.

Table 2: Functional Agonist Activity in AAR Reporter Assay

CompoundEC₅₀ (nM)Max Response (% of Control)
A (this compound) 350.2 ± 21.578%
B (5-Oxooctanal) 98.6 ± 7.995%

In the functional reporter assay, Compound B demonstrated significantly greater potency and efficacy as an AAR agonist. Its lower EC₅₀ value and higher maximal response suggest that the demethylated structure is more conducive to inducing the conformational changes in the AAR required for downstream signaling.

Table 3: Cellular Target Engagement via CETSA

CompoundTₘ Shift (°C) at 10 µM
A (this compound) +1.8 ± 0.3
B (5-Oxooctanal) +4.2 ± 0.5

The Cellular Thermal Shift Assay (CETSA) results corroborate the binding and functional data. The larger thermal stabilization (Tₘ shift) observed with Compound B confirms a more robust target engagement in a cellular environment, indicating that it binds to and stabilizes the AAR more effectively than Compound A.

Visualized Signaling Pathway and Experimental Workflow

To provide a clearer context for the experimental data, the following diagrams illustrate the hypothetical signaling pathway of the AAR and the workflow for the functional reporter assay.

Reporter_Assay_Workflow start Start plate_cells Plate HEK293T cells stably expressing AAR and Luciferase Reporter Vector start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add serial dilutions of Compound A or B incubate1->add_compounds incubate2 Incubate for 18 hours add_compounds->incubate2 lyse_cells Lyse cells and add luciferin substrate incubate2->lyse_cells read_luminescence Read luminescence on a plate reader lyse_cells->read_luminescence analyze_data Analyze data and calculate EC50 values read_luminescence->analyze_data end End analyze_data->end

References

Validating the Mechanism of Action of 2,2-Dimethyl-5-oxooctanal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action for the compound 2,2-Dimethyl-5-oxooctanal. At present, there is no published experimental data to validate a specific mechanism of action, nor are there comparative studies against other compounds.

While the requested comparison guide with detailed experimental data and protocols for this compound cannot be constructed due to the absence of specific research on this molecule, this guide will provide a broader context on the known biological activities of aliphatic aldehydes, the chemical class to which this compound belongs. This information can serve as a foundational starting point for researchers interested in investigating the potential properties of this and similar molecules.

General Biological and Pathological Roles of Aliphatic Aldehydes

Aliphatic aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and an alkyl chain. They are widely found in nature and are involved in a variety of biological processes. However, their reactivity also makes them potentially cytotoxic.

Key Biological Activities:

  • Signaling Molecules: Certain aldehydes act as signaling molecules in both plants and animals. In plants, they can be involved in defense mechanisms against herbivores and pathogens.[1]

  • Metabolic Byproducts: In animals, aldehydes like acetaldehyde are formed as intermediates in the metabolism of substances such as ethanol.[1]

  • Cellular Toxicity: Due to their high reactivity, aliphatic aldehydes can readily interact with biological nucleophiles like proteins and DNA. This can lead to cross-linking and the formation of adducts, resulting in cellular toxicity and contributing to the pathogenesis of various diseases.

  • Oxidative Stress: The metabolism of various substances and oxidative stress can lead to the generation of a range of aliphatic aldehydes within cells.[2] Aldehyde dehydrogenases (ALDHs) are crucial enzymes that detoxify these reactive aldehydes by oxidizing them to their corresponding carboxylic acids.[2]

Table 1: General Biological Effects of Aliphatic Aldehydes

Biological EffectDescriptionPotential Relevance for this compound
Cytotoxicity Reactive aldehyde groups can form adducts with cellular macromolecules, leading to impaired function and cell death.The oxo group in this compound could influence its reactivity and potential for cytotoxicity.
Enzyme Inhibition/Activation Aldehydes can interact with enzyme active sites, leading to either inhibition or, in some cases, activation.The specific structure of this compound would determine its potential interactions with specific enzymes.
Signaling Pathway Modulation Some aldehydes are known to modulate cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation.Investigation would be required to determine if this compound interacts with any known signaling pathways.
Antimicrobial Activity Certain natural aldehydes have demonstrated antibacterial and antifungal properties.[3]The potential for this compound to exhibit antimicrobial effects would need to be experimentally verified.

Hypothetical Experimental Workflow for Validating a Mechanism of Action

Should a researcher wish to investigate the mechanism of action of this compound, a general experimental workflow could be proposed. This workflow would aim to first identify a biological effect and then elucidate the molecular pathway responsible for that effect.

G cluster_0 Phase 1: Screening and Target Identification cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Synthesis and Purification (this compound) B High-Throughput Screening (e.g., cell viability, reporter assays) A->B C Hit Identification and Validation B->C D Target Identification (e.g., affinity chromatography, genetic screens) C->D H Structure-Activity Relationship (SAR) Studies C->H E In Vitro Target Engagement Assays (e.g., enzyme kinetics, binding assays) D->E F Cellular Pathway Analysis (e.g., Western blot, qPCR, immunofluorescence) E->F G Phenotypic Assays in Relevant Cell Models F->G I Animal Model Selection G->I J Pharmacokinetic and Pharmacodynamic Studies I->J K Efficacy and Toxicity Studies J->K L Mechanism Confirmation in a Living Organism K->L

Caption: A generalized workflow for the validation of a novel compound's mechanism of action.

Proposed Experimental Protocols

Below are hypothetical, high-level protocols for initial experiments to screen for biological activity of this compound.

1. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on a panel of cell lines.

  • Methodology:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.

2. Aldehyde Dehydrogenase (ALDH) Activity Assay

  • Objective: To determine if this compound is a substrate or inhibitor of ALDH enzymes.

  • Methodology:

    • Utilize a commercially available ALDH activity assay kit.

    • In a 96-well plate, combine recombinant ALDH enzyme, its substrate, and NAD(P)+.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme.

    • Measure the production of NAD(P)H fluorescently or colorimetrically.

    • Compare the activity in the presence of this compound to a control to determine if it acts as a substrate or inhibitor.

Conclusion and Future Directions

The scientific community currently lacks the necessary data to validate the mechanism of action of this compound. The information presented here on the general biological roles of aliphatic aldehydes provides a starting point for forming hypotheses about its potential activities. Future research should focus on systematic screening to identify any biological effects of this compound. Should any significant activity be observed, the proposed experimental workflow can guide the subsequent elucidation of its mechanism of action. Until such studies are conducted and published, any claims regarding the biological function of this compound remain speculative.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,2-Dimethyl-5-oxooctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling 2,2-Dimethyl-5-oxooctanal. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling/ Weighing (in a fume hood) Chemical safety gogglesButyl or Viton gloves are recommended for handling ketones and aldehydes.[1][2][3] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[4]Laboratory coatNot generally required if handled within a certified chemical fume hood.
High-Volume Handling/ Reactions (in a fume hood) Chemical safety goggles and a face shieldButyl or Viton gloves.[1][2][3] Consider double-gloving for added protection.Chemical-resistant apron over a laboratory coatNot generally required if handled within a certified chemical fume hood with proper airflow.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty Butyl or Viton gloves.[1][2][3]Chemical-resistant suit or coveralls.[5][6]An air-purifying respirator (APR) with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[5][6]
Waste Disposal Chemical safety gogglesButyl or Viton gloves.[1][2][3]Laboratory coatNot generally required if handling sealed waste containers in a well-ventilated area.

Experimental Protocols: Safe Handling and Operational Plans

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Procedural Steps for Handling:

  • Before beginning work, ensure all necessary PPE is available and in good condition.

  • Inspect gloves for any signs of degradation or punctures before use.

  • When transferring the chemical, do so slowly and carefully to avoid splashes.

  • Keep containers of this compound tightly closed when not in use.

  • Avoid the formation of aerosols.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9]

3. Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Some commercial products, such as Aldex®, can neutralize aldehyde waste, rendering it non-hazardous and safe for drain or solid waste disposal, depending on the formulation used.[10][11] Always follow the manufacturer's instructions and local regulations for waste neutralization and disposal.

  • Never mix aldehyde waste with other incompatible waste streams.

  • Dispose of contaminated PPE as hazardous waste in accordance with institutional and local regulations.

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound assess_volume Assess Volume and Operation (Low vs. High Volume, Spill) start->assess_volume low_volume Low Volume / Weighing (in fume hood) assess_volume->low_volume Low high_volume High Volume / Reaction (in fume hood) assess_volume->high_volume High spill Spill Cleanup assess_volume->spill Spill ppe_low Goggles Butyl/Viton Gloves Lab Coat low_volume->ppe_low ppe_high Goggles & Face Shield Butyl/Viton Gloves (double) Chem-Resistant Apron Lab Coat high_volume->ppe_high ppe_spill Goggles & Face Shield Heavy-Duty Butyl/Viton Gloves Chem-Resistant Suit Respirator (APR/SCBA) spill->ppe_spill proceed Proceed with work using selected PPE ppe_low->proceed ppe_high->proceed ppe_spill->proceed

PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.